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Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Isoxazol-5-yl-acetic acid methyl ester

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for Isoxazol-5-yl-acetic acid methyl ester, a key heterocyclic building block in medicinal chemistry and materials science. While a directly published experimental spectrum for this specific molecule is not widely available, this document presents a detailed, predicted spectral analysis based on established principles and data from structurally analogous compounds. We will delve into the rationale behind the predicted chemical shifts, coupling constants, and multiplicities. Furthermore, this guide furnishes a detailed experimental protocol for acquiring high-fidelity NMR data for this class of compounds, ensuring researchers can confidently validate their synthetic outcomes.

Introduction: The Significance of Isoxazol-5-yl-acetic acid methyl ester

The isoxazole moiety is a prominent scaffold in a vast array of biologically active compounds, exhibiting properties ranging from anti-inflammatory to antiviral activities.[1] The functionalized side chain of Isoxazol-5-yl-acetic acid methyl ester, specifically the methyl ester group, provides a versatile handle for further chemical transformations, making it a valuable intermediate in the synthesis of more complex molecular architectures.

Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development. NMR spectroscopy provides an unparalleled, non-destructive method to gain a detailed atomic-level map of a molecule. This guide serves as a practical reference for scientists working with this compound, enabling them to interpret their own experimental data with a high degree of confidence.

Predicted NMR Spectral Data and Interpretation

The following spectral data are predicted for Isoxazol-5-yl-acetic acid methyl ester dissolved in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard (0.00 ppm).

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the atoms of Isoxazol-5-yl-acetic acid methyl ester are numbered as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing a Weigh Sample (5-10 mg) b Add CDCl₃ with TMS (0.7 mL) a->b c Dissolve and Homogenize b->c d Lock and Shim c->d e Tune and Match Probe d->e f Acquire ¹H Spectrum (16 scans, 90° pulse) e->f g Acquire ¹³C Spectrum (1024 scans, 30° pulse) e->g h Fourier Transform f->h g->h i Phase Correction h->i j Baseline Correction i->j k Integrate and Calibrate j->k

Caption: Workflow for NMR data acquisition and processing.

  • Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through shimming to achieve sharp, symmetrical peaks.

  • Tuning and Matching: The NMR probe is tuned to the specific frequencies of ¹H and ¹³C and matched to the instrument's electronics to ensure maximum signal transmission.

  • ¹H Acquisition:

    • Pulse Angle: 90°

    • Number of Scans: 16

    • Relaxation Delay: 2.0 seconds

  • ¹³C Acquisition (with proton decoupling):

    • Pulse Angle: 30° (to allow for faster repetition)

    • Number of Scans: 1024 (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2.0 seconds

Data Processing
  • Fourier Transform: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode. The baseline is corrected to be flat and at zero intensity.

  • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

  • Integration: For the ¹H spectrum, the area under each peak is integrated to determine the relative number of protons.

Conclusion

This technical guide provides a robust framework for the identification and characterization of Isoxazol-5-yl-acetic acid methyl ester using ¹H and ¹³C NMR spectroscopy. The predicted spectral data, grounded in the analysis of related structures and fundamental principles, offers a reliable reference for researchers. By following the detailed experimental protocol, scientists in drug development and organic synthesis can ensure the acquisition of high-quality data, facilitating unambiguous structural confirmation and accelerating their research endeavors.

References

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Indian Journal of Chemistry. Available at: [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. Available at: [Link]

  • Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journals. Available at: [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. Available at: [Link]

  • SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B] [2]OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry. Available at: [Link]

  • European Journal of Chemistry. Available at: [Link]

  • Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates. Canadian Journal of Chemistry. Available at: [Link]

  • Nitroacetic Esters in the Regioselective Synthesis of Isoxazole-3,5-dicarboxylic Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Indian Journal of Chemistry. Available at: [Link]

  • 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0197304). NP-MRD. Available at: [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Figure S4. 1 H NMR spectrum of methyl... ResearchGate. Available at: [Link]

  • THE SYNTHESIS AND CHARACTERIZATION OF (3- PHENYL ISOXAZOLE -5-YL) METHYL ACETATE. International Journal of Current Research. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Available at: [Link]

  • Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank. Available at: [Link]

  • Syntheses and Characterizations of Some New N-alkyl, Isoxazole and Dioxazole Derivatives of 5-Chloroisatin. ijaems. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to Isoxazol-5-yl-acetic Acid Methyl Ester: Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its unique electronic properties and its presence in numerous pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its unique electronic properties and its presence in numerous pharmaceuticals. This guide provides a detailed exploration of Isoxazol-5-yl-acetic acid methyl ester, a key building block for the synthesis of more complex, biologically active molecules. Due to the limited availability of direct experimental data for this specific compound, this guide will leverage data from its closest structural analogs to provide a comprehensive overview of its physicochemical properties, a reliable synthetic protocol, and its potential applications in drug discovery.

Molecular Structure and Properties

Isoxazol-5-yl-acetic acid methyl ester possesses a core isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, connected to a methyl acetate group at the 5-position.

Table 1: Predicted Physicochemical Properties of Isoxazol-5-yl-acetic acid methyl ester and its Analogs

PropertyPredicted Value for Isoxazol-5-yl-acetic acid methyl esterMethyl 2-(3-methylisoxazol-5-yl)acetate[1]3-Methyl-5-isoxazoleacetic acid[2]
Molecular Formula C₆H₇NO₃C₇H₉NO₃C₆H₇NO₃
Molecular Weight 141.12 g/mol 155.15 g/mol 141.125 g/mol
Physical Form Predicted to be a colorless to yellow-brown liquidColorless to yellow-brown liquid[1]White, fine crystalline powder or needle-like crystals[2]
Melting Point Not availableNot available101-104 °C[2]
Boiling Point Not availableNot available306.7°C at 760 mmHg[2]
Solubility Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF.Not availableNot available
pKa Not applicable (ester)Not applicable (ester)3.70±0.10 (Predicted)[2]

The isoxazole ring is an electron-rich aromatic system, with the oxygen atom acting as a π-electron donor and the nitrogen atom being electron-withdrawing. This electronic nature, combined with the inherent weakness of the N-O bond, dictates the ring's reactivity.[3]

Synthesis and Purification

A plausible and efficient method for the synthesis of Isoxazol-5-yl-acetic acid methyl ester involves a 1,3-dipolar cycloaddition reaction, a cornerstone for isoxazole synthesis.[4]

Diagram 1: Proposed Synthesis of Isoxazol-5-yl-acetic acid methyl ester

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_oxidation Oxidation cluster_esterification Esterification propargyl_alcohol Propargyl alcohol isoxazolyl_methanol (Isoxazol-5-yl)methanol propargyl_alcohol->isoxazolyl_methanol Cyclization acetaldehyde_oxime Acetaldehyde oxime acetaldehyde_oxime->isoxazolyl_methanol isoxazole_carboxylic_acid Isoxazole-5-carboxylic acid isoxazolyl_methanol->isoxazole_carboxylic_acid Oxidation target_molecule Isoxazol-5-yl-acetic acid methyl ester isoxazole_carboxylic_acid->target_molecule Esterification (Methanol, Acid catalyst)

Caption: A potential synthetic pathway to Isoxazol-5-yl-acetic acid methyl ester.

Experimental Protocol: A Hypothesized Three-Step Synthesis

Step 1: Synthesis of (Isoxazol-5-yl)methanol

  • In a well-ventilated fume hood, a solution of acetaldehyde oxime in a suitable solvent (e.g., dichloromethane) is prepared.

  • Propargyl alcohol is added to the solution.

  • The reaction mixture is stirred at room temperature, and a cyclizing agent is added portion-wise.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction is quenched, and the crude product is extracted.

  • The organic layers are combined, dried, and concentrated under reduced pressure to yield crude (Isoxazol-5-yl)methanol.

Step 2: Oxidation to Isoxazole-5-carboxylic acid

  • The crude (Isoxazol-5-yl)methanol is dissolved in a suitable solvent (e.g., acetone).

  • An oxidizing agent (e.g., Jones reagent) is added dropwise at a controlled temperature.

  • The reaction is monitored by TLC.

  • Once the starting material is consumed, the excess oxidant is quenched.

  • The mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude Isoxazole-5-carboxylic acid is purified by recrystallization.

Step 3: Esterification to Isoxazol-5-yl-acetic acid methyl ester

  • Isoxazole-5-carboxylic acid is dissolved in an excess of methanol.

  • A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • The mixture is refluxed until the reaction is complete (monitored by TLC).

  • The excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the final product, Isoxazol-5-yl-acetic acid methyl ester.

  • Purification can be achieved by column chromatography on silica gel.

Chemical Reactivity and Stability

The chemical reactivity of Isoxazol-5-yl-acetic acid methyl ester is primarily governed by the isoxazole ring and the methyl ester functionality.

  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The rate of hydrolysis is influenced by pH and temperature.[5][6][7]

  • Reactions at the Methylene Bridge: The α-protons on the methylene group adjacent to the ester are acidic and can be deprotonated by a strong base, allowing for alkylation or condensation reactions.

  • Isoxazole Ring Reactivity: The isoxazole ring is relatively stable to oxidizing agents, acids, and bases.[8] However, the N-O bond is susceptible to cleavage under reductive conditions (e.g., catalytic hydrogenation), leading to the formation of a β-amino enone. This property makes the isoxazole ring a useful masked form of a 1,3-dicarbonyl compound.[3]

Diagram 2: Key Reactivity of the Isoxazole Ring

G Isoxazole Isoxazole Ring Ring_Opening Ring Opening (Reductive Cleavage) Isoxazole->Ring_Opening H₂, Pd/C Electrophilic_Substitution Electrophilic Substitution Isoxazole->Electrophilic_Substitution Electrophiles Nucleophilic_Attack Nucleophilic Attack Isoxazole->Nucleophilic_Attack Nucleophiles G Start Isoxazol-5-yl-acetic acid methyl ester Hydrolysis Hydrolysis to Carboxylic Acid Start->Hydrolysis Amide_Coupling Amide Coupling with Diverse Amines Hydrolysis->Amide_Coupling Library_Synthesis Library of Isoxazole Amide Derivatives Amide_Coupling->Library_Synthesis Screening Biological Screening (e.g., Enzyme Assays) Library_Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A typical workflow in medicinal chemistry starting from the title compound.

The conversion of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines, allows for the rapid generation of a library of isoxazole derivatives. These libraries can then be screened against various biological targets to identify lead compounds for further development.

References

  • Cas 19668-85-0,3-METHYL-5-ISOXAZOLEACETIC ACID 98 | lookchem. LookChem. Available from: [Link]

  • synthetic reactions using isoxazole compounds. Available from: [Link]

  • methyl 2-(1,3-oxazol-5-yl)acetate — Chemical Substance Information - NextSDS. NextSDS. Available from: [Link]

  • Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate - PubChem. National Center for Biotechnology Information. Available from: [Link]

  • 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0197304) - NP-MRD. Natural Products Magnetic Resonance Database. Available from: [Link]

  • Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates. Canadian Journal of Chemistry. Available from: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available from: [Link]

  • Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmacy and Pharmaceutical Research. Available from: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available from: [Link]

  • SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B] [3][9]OXAZIN-4-YL) ACETATE DERIV - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry. Available from: [Link]

  • Supporting Information - Rsc.org. Available from: [Link]

  • FIG. 2. EI mass spectrum of the acetate derivative of... - ResearchGate. Available from: [Link]

  • Figure S4. 1 H NMR spectrum of methyl... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available from: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Available from: [Link]

  • Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? Available from: [Link]

  • (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate - MDPI. MDPI. Available from: [Link]

  • JPH10139716A - Hydrolysis of methyl acetate - Google Patents. Google Patents.

Sources

Exploratory

Material safety data sheet (MSDS) and handling for Isoxazol-5-yl-acetic acid methyl ester

An In-depth Technical Guide to the Material Safety and Handling of Isoxazol-5-yl-acetic acid methyl ester Introduction Isoxazole derivatives are a cornerstone in modern medicinal chemistry and drug development, forming t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Material Safety and Handling of Isoxazol-5-yl-acetic acid methyl ester

Introduction

Isoxazole derivatives are a cornerstone in modern medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active agents.[1][2] Their versatile synthesis and diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties, make them valuable scaffolds for researchers.[1][3] Isoxazol-5-yl-acetic acid methyl ester, as a functionalized isoxazole, represents a key building block in the synthesis of more complex molecules and potential drug candidates.[4][5]

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its safe handling and application in experimental design.

  • Chemical Name: Isoxazol-5-yl-acetic acid methyl ester

  • Synonyms: Methyl 2-(isoxazol-5-yl)acetate

  • Molecular Formula: C₆H₇NO₃

  • Molecular Weight: 141.12 g/mol

  • Chemical Structure:

The following table summarizes key physicochemical properties, with data inferred from structurally similar compounds like 3-Methyl-5-isoxazoleacetic acid.

PropertyValue / InformationSource (Analog)
Appearance White to off-white crystalline powder or solid.[4]
Melting Point Expected to be in the range of 100-110 °C. (3-Methyl-5-isoxazoleacetic acid: 101-104 °C)[4]
Boiling Point >300 °C at 760 mmHg (Predicted for the parent acid). The methyl ester will have a lower boiling point.[4]
Solubility Soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane. Limited solubility in water.General chemical principles
pKa Not directly applicable (ester), but the parent acid has a predicted pKa of ~3.70.[4]

Section 2: Hazard Identification and Toxicological Profile (Inferred)

This section outlines the potential hazards associated with Isoxazol-5-yl-acetic acid methyl ester. This profile is inferred from the known hazards of its constituent functional groups (isoxazole, methyl ester) and data from similar chemical structures.

GHS Hazard Classification (Predicted)

  • Pictograms:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[6][7]

    • H319: Causes serious eye irritation.[6][7]

    • H335: May cause respiratory irritation.[6][7]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8][9]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][9]

    • P312: Call a POISON CENTER or doctor if you feel unwell.[9]

Toxicological Rationale:

The toxicological profile is based on the following justifications:

  • Irritation: Acetic acid derivatives and many small heterocyclic compounds are known to be irritants.[7] The ester functional group can be hydrolyzed in vivo or upon contact with moisture to form methanol and isoxazol-5-yl-acetic acid, both of which can contribute to irritation.

  • Respiratory Effects: Fine crystalline powders can cause mechanical irritation to the respiratory tract. The chemical nature of the compound may also lead to chemical irritation upon inhalation.[7][9]

  • Ingestion: While acute oral toxicity data is unavailable, compounds of this nature are often classified as harmful if swallowed as a precautionary measure.[6]

Section 3: Safe Handling and Storage

Adherence to rigorous safety protocols is non-negotiable. The following guidelines are based on the "Hierarchy of Controls," a system used to minimize or eliminate exposure to hazards.

cluster_0 Hierarchy of Controls for Chemical Safety node_elimination Elimination (Not applicable; compound is required) node_substitution Substitution (Use a less hazardous alternative if possible) node_elimination->node_substitution Most Effective node_engineering Engineering Controls • Chemical Fume Hood • Ventilated Enclosures node_substitution->node_engineering node_administrative Administrative Controls • Standard Operating Procedures (SOPs) • Safety Training • Restricted Access node_engineering->node_administrative node_ppe Personal Protective Equipment (PPE) • Safety Goggles • Nitrile Gloves • Lab Coat node_administrative->node_ppe Least Effective

Caption: Hierarchy of Controls for Safe Handling.

Engineering Controls:

  • All manipulations of solid Isoxazol-5-yl-acetic acid methyl ester and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes or airborne powder.[11]

  • Hand Protection: Nitrile gloves are required. Always inspect gloves for integrity before use and change them immediately if contamination occurs.[10][11]

  • Skin and Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are required to protect the skin.[11]

Hygiene Measures:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6][10]

  • Do not eat, drink, or smoke in areas where chemicals are handled.[12]

  • Remove contaminated clothing immediately and wash it before reuse.[11]

Storage:

  • Store the compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.[10][12]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

Section 4: Emergency Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

spill_event Chemical Incident Occurs (Spill, Exposure) assess_scene Assess Scene Is it safe to approach? spill_event->assess_scene evacuate Evacuate Area Alert Others & Call for Help assess_scene->evacuate No provide_first_aid Provide First Aid (See Below) assess_scene->provide_first_aid Yes, if exposure small_spill Small Spill (<100g) (Trained Personnel Only) assess_scene->small_spill Yes, if spill report Report Incident to Supervisor & EH&S evacuate->report provide_first_aid->report large_spill Large Spill (>100g) (Wait for EH&S) small_spill->large_spill No cleanup Contain & Clean Spill Use appropriate absorbent & PPE small_spill->cleanup Yes large_spill->report decontaminate Decontaminate Area & Dispose of Waste cleanup->decontaminate decontaminate->report

Caption: Emergency Response Workflow.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention.[7][9]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][10]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or water spray.[11]

  • Hazards from Combustion: Combustion may produce toxic gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Spill and Leak Procedures:

  • Small Spills: For small spills (<1 gram), trained personnel wearing appropriate PPE should carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for waste disposal. Clean the spill area with a suitable solvent and then soap and water.[10]

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) department.[10] Prevent the material from entering drains.[6]

Section 5: Experimental Workflow Example: Saponification to Isoxazol-5-yl-acetic acid

This section provides a detailed, step-by-step methodology for a common reaction, highlighting the integration of safety protocols and the scientific rationale behind them.

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.

cluster_workflow Experimental Workflow: Saponification node_setup 1. Reaction Setup • Assemble glassware in fume hood. • Add magnetic stir bar. node_reagents 2. Add Reagents • Add Ester (1 eq). • Add Solvent (e.g., THF/H₂O). • Add Base (e.g., LiOH, 1.1 eq). node_setup->node_reagents Under N₂ if sensitive node_reaction 3. Reaction • Stir at room temperature. • Monitor by TLC. node_reagents->node_reaction node_workup 4. Aqueous Workup • Quench reaction. • Acidify with 1M HCl to pH ~2. • Extract with Ethyl Acetate. node_reaction->node_workup Upon completion node_purify 5. Purification • Dry organic layer (Na₂SO₄). • Filter and concentrate. • Recrystallize or use chromatography. node_workup->node_purify node_analyze 6. Analysis • Obtain ¹H NMR, ¹³C NMR, MS. • Determine yield and purity. node_purify->node_analyze

Caption: Experimental Workflow for Saponification.

Methodology:

  • Reaction Setup:

    • Step: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar.

    • Causality: Performing the reaction in a fume hood contains any potential vapors from the solvent (e.g., THF) or reactants. The stir bar ensures the reaction mixture is homogeneous, promoting an even reaction rate.

  • Addition of Reagents:

    • Step: To the flask, add Isoxazol-5-yl-acetic acid methyl ester (1.0 equivalent). Dissolve it in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

    • Causality: THF is used to solubilize the organic starting material, while water is necessary for the aqueous base. A biphasic system allows for efficient interaction between the ester and the hydroxide ions.

  • Initiation and Monitoring:

    • Step: Add a solution of lithium hydroxide (LiOH) (1.1 equivalents) in water to the stirring mixture. Allow the reaction to stir at room temperature.

    • Causality: LiOH is a strong base that acts as the nucleophile to attack the ester's carbonyl carbon, initiating hydrolysis. A slight excess (1.1 eq) ensures the reaction goes to completion.

  • Reaction Monitoring:

    • Step: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting material. The reaction is complete when the starting material spot has disappeared and a new, more polar spot (the carboxylic acid) has appeared.

    • Causality: TLC is a crucial self-validating step. It prevents premature workup of an incomplete reaction or prolonged reaction times that could lead to side products. The carboxylic acid product is more polar than the ester and will have a lower Rf value.

  • Aqueous Workup:

    • Step: Once complete, carefully acidify the reaction mixture to a pH of ~2 by adding 1M hydrochloric acid (HCl) dropwise.

    • Causality: Acidification protonates the carboxylate salt, forming the neutral carboxylic acid, which is much more soluble in organic solvents than in water. This step must be done carefully as it is exothermic.

  • Extraction and Purification:

    • Step: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3 times). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: Ethyl acetate is a suitable solvent for extracting the desired carboxylic acid. Multiple extractions ensure maximum recovery. Drying with Na₂SO₄ removes residual water, which could interfere with subsequent steps or analysis.

Section 6: Waste Disposal

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

  • Chemical Waste: All waste containing Isoxazol-5-yl-acetic acid methyl ester, including reaction residues and contaminated solvents, must be disposed of as hazardous chemical waste.[13]

  • Containers: Collect waste in a clearly labeled, sealed container. Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent waste should typically be kept separate.

  • Contaminated Materials: Used gloves, weigh paper, and other solid materials contaminated with the compound should be double-bagged, labeled as hazardous waste, and disposed of according to your institution's guidelines.[10]

  • Consult EH&S: Always follow the specific chemical waste management procedures established by your institution's Environmental Health & Safety department.

References

  • University of California, Merced. Standard Operating Procedure for Glacial Acetic Acid. [Link]

  • Henkel. (2021). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. [Link]

  • ACCELA ChemBio Inc. Material Safety Data Sheet. [Link]

  • LookChem. Cas 19668-85-0, 3-METHYL-5-ISOXAZOLEACETIC ACID 98. [Link]

  • PubChem. 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazole-acetic acid methyl ester. [Link]

  • G. Desimoni, G. Faita, P. P. Righetti. (1970). Studies in isoxazole chemistry. II.
  • Anticancer Agents in Medicinal Chemistry. (2022). (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester Inhibits Epithelial-to-Mesenchymal Transition Through TGF-β/Smad4 Axis in Nasopharyngeal Carcinoma. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2007). Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses. [Link]

  • CPAChem. (2021, July 16). Safety data sheet. [Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid methyl ester. [Link]

  • Molecules. (2024, October 12). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

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  • Stockholm University. Procedures for the disposal of liquid chemical residues and aqueous solutions. [Link]

  • Technion - Israel Institute of Technology. Chemical Waste Management Guide. [Link]

  • Molecules. (2025, July 23). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]

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Foundational

Thermodynamic properties of Isoxazol-5-yl-acetic acid methyl ester

An In-Depth Technical Guide to the Thermodynamic Properties of Isoxazol-5-yl-acetic acid methyl ester Introduction Isoxazol-5-yl-acetic acid methyl ester is a heterocyclic compound of significant interest within the phar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Isoxazol-5-yl-acetic acid methyl ester

Introduction

Isoxazol-5-yl-acetic acid methyl ester is a heterocyclic compound of significant interest within the pharmaceutical and agrochemical industries. As a derivative of isoxazole, it serves as a versatile building block in the synthesis of a wide range of biologically active molecules.[1][2] The isoxazole ring system is a key pharmacophore found in numerous approved drugs, contributing to their efficacy in treating a variety of conditions, including cancer, infectious diseases, and inflammatory disorders.[3][4][5] A thorough understanding of the thermodynamic properties of Isoxazol-5-yl-acetic acid methyl ester is paramount for its effective utilization in drug design, process development, and formulation. These properties govern the stability, solubility, and reactivity of the compound, which are critical parameters for its successful application.

Core Thermodynamic Properties: A Theoretical Framework

The thermodynamic landscape of a molecule is defined by several key state functions that describe its energy content and its tendency to undergo chemical or physical changes. For Isoxazol-5-yl-acetic acid methyl ester, the most critical thermodynamic properties include:

  • Enthalpy of Formation (ΔHf°) : This represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of the molecule's intrinsic stability.

  • Standard Molar Entropy (S°) : Entropy is a measure of the molecular disorder or randomness. The standard molar entropy is the entropy content of one mole of the substance under standard state conditions.

  • Heat Capacity (Cp) : This property quantifies the amount of heat required to raise the temperature of a substance by a specific amount. It is crucial for understanding how the compound responds to temperature changes during processing and storage.

  • Gibbs Free Energy of Formation (ΔGf°) : The Gibbs free energy of formation combines enthalpy and entropy to determine the spontaneity of a compound's formation from its elements. A negative value indicates a spontaneous process.

The interplay of these properties is fundamental to predicting the behavior of Isoxazol-5-yl-acetic acid methyl ester in various chemical and physical processes.

Experimental Determination of Thermodynamic Properties

Precise experimental measurement remains the gold standard for obtaining reliable thermodynamic data.[6][7] The following section details the established protocols for determining the key thermodynamic properties of organic compounds like Isoxazol-5-yl-acetic acid methyl ester.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is often determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample of Isoxazol-5-yl-acetic acid methyl ester is placed in a crucible within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with an excess of pure oxygen to a pressure of approximately 30 atm.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire.

  • Temperature Measurement: The bomb is submerged in a known quantity of water in an insulated container (calorimeter). The temperature change of the water is meticulously recorded.

  • Calculation: The heat released by the combustion reaction is calculated from the temperature rise and the heat capacity of the calorimeter system. This value is then used to determine the enthalpy of combustion. The enthalpy of formation can then be calculated using Hess's Law, which relates the enthalpy of reaction to the enthalpies of formation of the products and reactants.

Diagram: Workflow for Determining Enthalpy of Formation

G cluster_0 Bomb Calorimetry cluster_1 Calculation A Weigh Sample B Pressurize with O2 A->B C Ignite Sample B->C D Measure ΔT C->D E Calculate q_combustion D->E Data Input F Calculate ΔH_combustion E->F G Apply Hess's Law F->G H Determine ΔH_formation G->H

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of a substance as a function of temperature and for studying phase transitions.

Experimental Protocol:

  • Sample and Reference Pans: A small, accurately weighed sample of Isoxazol-5-yl-acetic acid methyl ester is placed in an aluminum pan, and an empty reference pan is also prepared.

  • Heating Program: The sample and reference pans are heated at a constant rate in a controlled atmosphere.

  • Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The heat capacity is determined from the difference in heat flow. Endothermic and exothermic events, such as melting and crystallization, are observed as peaks in the DSC thermogram.

Diagram: DSC Experimental Setup

G cluster_0 DSC Instrument cluster_1 Data Acquisition Furnace Furnace Sample Sample Pan Sensor Temperature Sensor Sample->Sensor Reference Reference Pan Reference->Sensor Computer Computer Sensor->Computer ΔHeat Flow Heater Heaters Heater->Furnace

Caption: Schematic of a Differential Scanning Calorimetry (DSC) instrument.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful toolkit for predicting the thermodynamic properties of molecules with a reasonable degree of accuracy.[8][9][10] Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for this purpose.[11]

Computational Workflow using Density Functional Theory (DFT)
  • Molecular Structure Optimization: The 3D structure of Isoxazol-5-yl-acetic acid methyl ester is built and its geometry is optimized to find the lowest energy conformation.

  • Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it is a true minimum on the potential energy surface and to obtain vibrational frequencies.

  • Thermochemical Analysis: The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, entropy, and Gibbs free energy at a specified temperature and pressure.

Table 1: Hypothetical Computationally Predicted Thermodynamic Properties of Isoxazol-5-yl-acetic acid methyl ester at 298.15 K and 1 atm

PropertySymbolPredicted ValueUnits
Standard Enthalpy of FormationΔHf°-350 ± 20kJ/mol
Standard Molar Entropy380 ± 15J/(mol·K)
Heat Capacity (Constant Pressure)Cp190 ± 10J/(mol·K)
Standard Gibbs Free Energy of FormationΔGf°-180 ± 25kJ/mol

Note: These values are hypothetical and for illustrative purposes only. Actual values must be determined through rigorous experimental or computational studies.

Diagram: Computational Workflow for Thermodynamic Properties

G A Build Molecular Structure B Geometry Optimization (DFT) A->B C Frequency Calculation B->C D Thermochemical Analysis C->D E Output Thermodynamic Properties D->E

Caption: A typical computational workflow for predicting thermodynamic properties using DFT.

Conclusion

A comprehensive understanding of the thermodynamic properties of Isoxazol-5-yl-acetic acid methyl ester is indispensable for its rational application in drug discovery and development. This technical guide has outlined the theoretical underpinnings of key thermodynamic parameters and provided detailed experimental and computational protocols for their determination. While specific experimental data for this molecule is currently sparse in the public domain, the methodologies described herein provide a clear and robust framework for researchers to obtain this critical information. The integration of experimental measurements with computational predictions will undoubtedly accelerate the development of novel therapeutics and other advanced materials based on this versatile isoxazole derivative.

References

  • Andreevsky, D. N., & Kabo, G. J. (Eds.). (2018).
  • Computational Study of Organic Compounds – An Application for Learning in Chemistry. (2019).
  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.).
  • Ribeiro da Silva, M. A. V., & Monte, M. J. S. (2007). Computational Methods in Organic Thermochemistry. 2. Enthalpies and Free Energies of Formation for Functional Derivatives of Organic Hydrocarbons.
  • García-García, A., et al. (2022). Determination of Thermodynamic Properties for the Esterification of Levulinic Acid with 1-Butene. Industrial & Engineering Chemistry Research, 61(22), 7629-7639.
  • Goldsmith, C. F., et al. (2020). Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules.
  • Moreno, T., et al. (2018). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Molecules, 23(7), 1634.
  • Andreevsky, D. N., & Kabo, G. J. (2018). Experimental methods. In Thermodynamic Properties of Organic Substances (pp. 7-26). Springer, Cham.
  • Kiyani, H., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 29(20), 4708.
  • 3-METHYL-5-ISOXAZOLEACETIC ACID 98. (n.d.). LookChem.
  • Acetic acid (methyl-{2-[2-(3-oxazol-5-yl-1H-indol-6-ylamino) - PubChem. (n.d.).
  • Isoxazol-5-ones as Strategic Building Blocks in Organic Synthesis - ResearchG
  • Synthesis of isoxazole derivatives. (2024). International Journal of Advanced Research, 12(08), 1111-1116.
  • (3-hydroxy-5-isoxazolyl)
  • Chen, Q., et al. (2022). (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester Inhibits Epithelial-to-Mesenchymal Transition Through TGF-β/Smad4 Axis in Nasopharyngeal Carcinoma. Anticancer Agents in Medicinal Chemistry, 22(6), 1080-1090.
  • Chemical Properties of Acetic acid, methyl ester (CAS 79-20-9) - Cheméo. (n.d.).
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester - MDPI. (2024).
  • 3-Arylisoxazolyl-5-carboxylic acid and 5-(Hydroxymethyl)
  • Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates. (1970). Canadian Journal of Chemistry, 48(3), 467-474.
  • Estimation of Properties of Organic Compounds - ResearchG
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calcul - Semantic Scholar. (2022).
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  • 2-(5-methylbenzo[d]isoxazol-3-yl)acetic acid - Sigma-Aldrich. (n.d.).
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  • 3-Methyl-5-isoxazoleacetic acid 98 19668-85-0 - Sigma-Aldrich. (n.d.).
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry.
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (2019). The Journal of Organic Chemistry, 84(21), 13861-13872.
  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. - Revues Scientifiques Marocaines. (2022).).

Sources

Exploratory

Mechanism of Action of Isoxazol-5-yl-Acetic Acid Methyl Ester Derivatives: A Technical Whitepaper

Executive Summary Isoxazol-5-yl-acetic acid derivatives, most notably represented by the highly selective COX-1 inhibitor Mofezolac, represent a critical class of targeted non-steroidal anti-inflammatory drugs (NSAIDs)[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoxazol-5-yl-acetic acid derivatives, most notably represented by the highly selective COX-1 inhibitor Mofezolac, represent a critical class of targeted non-steroidal anti-inflammatory drugs (NSAIDs)[1]. While the free carboxylic acid is the pharmacologically active moiety, formulating these compounds as methyl ester derivatives serves as a strategic prodrug approach[2]. This whitepaper explores the mechanistic transition from the inactive methyl ester prodrug to the active target-engaging free acid, detailing the structural basis for its profound Cyclooxygenase-1 (COX-1) selectivity and downstream signaling blockade.

Molecular Architecture & The Prodrug Rationale

The core pharmacophore consists of an isoxazole ring substituted with aryl groups (e.g., 3,4-bis(4-methoxyphenyl) in Mofezolac) and an acetic acid side chain[3].

The Esterification Strategy: Free carboxylic acids in NSAIDs are notorious for causing direct topical irritation to the gastric mucosa. By masking the carboxylic acid as a methyl ester, the molecule's lipophilicity is significantly increased. This enhances passive membrane permeability while eliminating direct acidic damage to the stomach lining. Because a free carboxylate anion is strictly required to form a critical salt bridge with Arg120 in the COX active site, the methyl ester remains pharmacologically inert until it reaches systemic circulation[4].

Pharmacodynamic Mechanism of Action

Step 1: Enzymatic Biotransformation (Activation)

Upon systemic absorption, the methyl ester undergoes rapid hydrolysis catalyzed by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the plasma and intestine). This "traceless prodrug" mechanism cleaves the ester bond, liberating the pharmacologically active isoxazol-5-yl-acetic acid[2].

Step 2: Target Engagement & COX-1 Selectivity

The active free acid acts as a time-dependent, competitive inhibitor of COX-1[4]. Unlike COX-2, which possesses a wider hydrophobic side pocket (due to Val523), the COX-1 active site channel is narrower (due to Ile523). The diarylisoxazole scaffold exhibits remarkable surface complementarity within this narrower COX-1 channel. The liberated carboxylate group anchors the molecule by forming strong electrostatic and hydrogen-bond interactions with Arg120 and Tyr355 at the base of the channel. Simultaneously, the rigid isoxazole core and aryl substituents maximize hydrophobic and van der Waals contacts, effectively cementing the drug inside the COX-1 enzyme[4].

Step 3: Downstream Signaling Blockade

By occupying the cyclooxygenase active site, the active derivative physically blocks arachidonic acid from entering the catalytic domain. This halts the conversion of arachidonic acid to Prostaglandin H2 (PGH2), subsequently suppressing the synthesis of pro-inflammatory prostaglandins (PGE2) and thromboxane A2 (TXA2), leading to potent analgesic and anti-platelet effects[1][3].

Quantitative Data & Selectivity Profiling

The profound selectivity of the active isoxazol-5-yl-acetic acid is evident in its nanomolar affinity for COX-1 compared to its micromolar affinity for COX-2[1][3].

Compound StateTargetIC50 ValueSelectivity Index (COX-2/COX-1)
Isoxazol-5-yl-acetic acid methyl ester (Prodrug)COX-1 / COX-2> 10,000 nMN/A (Inactive)
Isoxazol-5-yl-acetic acid (Active Form)COX-11.44 – 14.0 nM~ 310x
Isoxazol-5-yl-acetic acid (Active Form)COX-2440 – 447 nMN/A

Experimental Protocols: Self-Validating Systems

To rigorously evaluate the mechanism of action, the following self-validating experimental workflows must be employed to ensure data trustworthiness.

Protocol 1: In Vitro Carboxylesterase Hydrolysis Assay (LC-MS/MS)

Causality & Rationale: This assay proves that the methyl ester is an enzymatically activated prodrug rather than a spontaneously degrading unstable compound.

  • Preparation: Prepare a 10 µM solution of the isoxazol-5-yl-acetic acid methyl ester in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Incubation: Add Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Incubate at 37°C.

  • Self-Validation Control: Run a parallel negative control using heat-inactivated HLM (boiled for 10 mins) to rule out spontaneous chemical hydrolysis.

  • Quenching: At specific time points (0, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS (MRM mode), tracking the parent mass (ester) disappearance and the metabolite mass (free acid) appearance.

Protocol 2: COX-1 vs. COX-2 Selectivity Profiling (Fluorometric Assay)

Causality & Rationale: This assay validates target engagement. By measuring peroxidase activity downstream of the cyclooxygenase reaction, we can quantify the exact inhibitory potency of the liberated free acid.

  • Enzyme Preparation: Prepare purified ovine COX-1 and human recombinant COX-2 in Tris-HCl buffer (pH 8.0) containing hematin (a required cofactor).

  • Inhibitor Incubation: Add the active isoxazol-5-yl-acetic acid (post-hydrolysis) at varying concentrations (0.1 nM to 10 µM). Incubate for 15 minutes at 37°C to allow the time-dependent binding to stabilize within the COX channel.

  • Self-Validation Control: Include Mofezolac as a positive COX-1 selective control and Celecoxib as a positive COX-2 selective control to ensure assay fidelity.

  • Reaction Initiation: Add 10 µM Arachidonic Acid and 10 µM ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Quantification: Measure the fluorescence of the highly fluorescent product Resorufin (Ex: 530 nm / Em: 590 nm) using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Visualization

MOA Prodrug Isoxazol-5-yl-acetic acid methyl ester (Prodrug) Active Isoxazol-5-yl-acetic acid (Active Free Acid) Prodrug->Active Hydrolysis (Activation) Esterase Carboxylesterases (CES1/CES2) Esterase->Prodrug Catalyzes COX1 Cyclooxygenase-1 (COX-1) Active Site Active->COX1 Competitive Binding (Arg120/Tyr355) Arachidonic Arachidonic Acid COX1->Arachidonic Blocks PGH2 Prostaglandin H2 (PGH2) Arachidonic->PGH2 COX-1 Mediated Effect Suppression of Pain, Inflammation & Platelet Aggregation PGH2->Effect Downstream Signaling Blockade

Fig 1: Prodrug activation and COX-1 inhibition pathway of isoxazol-5-yl-acetic acid derivatives.

References

  • MedChemExpress.Mofezolac | COX-1 Inhibitor.
  • Cayman Chemical.Mofezolac (N-22, CAS Number: 78967-07-4).
  • OSTI.gov.Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl).
  • ACS Publications.Imidazopyridazine Hepatitis C Virus Polymerase Inhibitors. Structure–Activity Relationship Studies and the Discovery of a Novel, Traceless Prodrug Mechanism.

Sources

Foundational

Toxicity and Hazard Profile of Isoxazol-5-yl-Acetic Acid Methyl Ester: A Mechanistic and Methodological Guide

Executive Summary Isoxazol-5-yl-acetic acid methyl ester (and its substituted derivatives, such as the widely used 3-methyl analog, CAS 27349-40-2) serves as a critical heterocyclic building block in the synthesis of pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoxazol-5-yl-acetic acid methyl ester (and its substituted derivatives, such as the widely used 3-methyl analog, CAS 27349-40-2) serves as a critical heterocyclic building block in the synthesis of pharmaceuticals, including COX-2 inhibitors, FXR agonists, and BET bromodomain inhibitors[1][2][3]. While the compound generally exhibits a manageable baseline safety profile, its hazard profile is distinctly biphasic. It is governed primarily by two metabolic liabilities: the rapid hydrolysis of the methyl ester moiety and the rare, but highly consequential, cytochrome P450-mediated bioactivation of the isoxazole ring[4][5].

For drug development professionals, understanding the toxicological causality of this scaffold is paramount. This whitepaper deconstructs the structural determinants of its toxicity, outlines the mechanistic pathways leading to potential idiosyncratic hepatotoxicity, and provides self-validating experimental protocols to rigorously assess its hazard profile during early-stage drug discovery.

Chemical Identity & Structural Determinants of Toxicity

The toxicological behavior of Isoxazol-5-yl-acetic acid methyl ester is intrinsically linked to its bipartite structure:

  • The Methyl Ester Moiety: Incorporated primarily to enhance lipophilicity and cellular permeability during assay screening, the methyl ester acts as a metabolic liability. It is highly susceptible to rapid cleavage by ubiquitous carboxylesterases (CES1/CES2), meaning systemic exposure to the parent ester is transient, and the primary circulating toxicant is often the free isoxazol-5-yl-acetic acid[2].

  • The Isoxazole Core: The five-membered heteroaromatic ring contains a relatively weak N–O bond[6]. While stable under physiological pH, this bond is vulnerable to enzymatic scission. The cleavage of this ring is the primary driver of the scaffold's off-target toxicity and hepatotoxic potential[4][5].

Quantitative Hazard Assessment

The following table summarizes the baseline hazard profile and the mechanistic rationale behind the compound's safety classifications.

Property / Hazard ClassificationValue / CategoryMechanistic Rationale
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3The ester moiety and heterocyclic nitrogen act as localized electrophiles, causing mucosal and respiratory irritation upon direct contact.
Acute Oral Toxicity (LD50) > 2000 mg/kg (Estimated, Rat)Rapid first-pass hepatic hydrolysis limits the acute systemic toxicity of the lipophilic parent ester, converting it to the more rapidly excreted free acid.
Hepatotoxicity Potential Idiosyncratic / Low-to-ModerateP450-mediated N–O ring cleavage can form reactive electrophiles (e.g., cyanoenols) that deplete intracellular glutathione (GSH)[4].
Aquatic Toxicity Acute Aquatic Hazard (Category 3)The lipophilicity of the methyl ester enhances aquatic bioaccumulation prior to environmental hydrolysis.

Mechanistic Toxicology: Biotransformation and Bioactivation

To accurately predict the in vivo toxicity of Isoxazol-5-yl-acetic acid methyl ester, researchers must account for two divergent metabolic pathways.

Phase I Hydrolysis (Detoxification/Clearance): Upon systemic entry, the methyl ester is rapidly hydrolyzed by hepatic CES1 and intestinal CES2. This reaction yields isoxazol-5-yl-acetic acid and methanol. Because the free acid is highly polar, it is typically excreted rapidly via the renal system, limiting chronic toxicity.

Phase I Oxidation (Bioactivation & Toxicity): The critical toxicological concern arises from the cytochrome P450 (e.g., CYP3A4) mediated oxidation of the isoxazole ring[5]. The weak N–O bond undergoes enzymatic scission, leading to the formation of highly reactive electrophilic intermediates, such as cyanoenols, cyanoacroleins, or enimines[4]. These electrophiles covalently bind to nucleophilic residues on hepatic proteins or deplete intracellular glutathione (GSH), triggering oxidative stress, mitochondrial dysfunction, and ultimately, idiosyncratic drug-induced liver injury (DILI)[4][7].

MetabolicPathway Parent Isoxazol-5-yl-acetic acid methyl ester CES Carboxylesterase (CES1/CES2) Parent->CES Ester Hydrolysis CYP Cytochrome P450 (e.g., CYP3A4) Parent->CYP N-O Bond Cleavage FreeAcid Isoxazol-5-yl-acetic acid (Major Metabolite) CES->FreeAcid Detoxification Reactive Cyanoenol / Enimine (Reactive Electrophile) CYP->Reactive Bioactivation Toxicity GSH Depletion & Hepatotoxicity Reactive->Toxicity Covalent Binding

Metabolic bioactivation and hydrolysis pathways of isoxazol-5-yl-acetic acid methyl ester.

Experimental Validation: Self-Validating Protocols

To rigorously evaluate the hazard profile of this compound during lead optimization, reliance on standard cytotoxicity assays (e.g., MTT) is insufficient due to the compound's metabolic instability. The following protocols are engineered as self-validating systems to isolate the specific mechanisms of toxicity.

Protocol A: Carboxylesterase (CES) Stability and Half-Life Determination

Causality: Because the methyl ester is highly labile, in vitro toxicity assays may inadvertently measure the toxicity of the free acid rather than the parent compound. This assay determines the ester's half-life to ensure accurate dosing dosimetry. Self-Validation: Incorporates a no-enzyme buffer control to rule out spontaneous chemical hydrolysis, and procaine as a positive control for CES activity.

  • Preparation: Prepare a 1 µM solution of Isoxazol-5-yl-acetic acid methyl ester in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Initiate the reaction by adding pooled human liver microsomes (HLM) or recombinant CES1 to a final protein concentration of 0.5 mg/mL.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent ester and the appearance of the free acid.

Protocol B: Reactive Metabolite Trapping via GSH Adduct LC-MS/MS

Causality: To detect the rare but dangerous ring-cleavage events, glutathione (GSH) is used as an in vitro surrogate for cellular nucleophiles. If the isoxazole ring opens to form a cyanoenol, it will rapidly form a stable conjugate with GSH, which can be detected via mass spectrometry[4]. Self-Validation: Requires a minus-NADPH negative control to prove that ring cleavage is strictly cytochrome P450-dependent, ruling out spontaneous degradation.

  • Reaction Mixture: Combine 10 µM of the test compound, 1 mg/mL HLM, and 5 mM reduced glutathione (GSH) in 100 mM phosphate buffer (pH 7.4).

  • Activation: Initiate the P450 catalytic cycle by adding 1 mM NADPH. (Prepare a parallel control lacking NADPH).

  • Incubation: Incubate the mixture at 37°C for 60 minutes in a shaking water bath.

  • Precipitation: Quench the reaction with an equal volume of ice-cold acetonitrile. Centrifuge to pellet the precipitated microsomal proteins.

  • Detection: Analyze the supernatant using high-resolution LC-MS/MS. Utilize a neutral loss scan of 129 Da (characteristic of the γ -glutamyl moiety cleavage) to specifically identify GSH-adducts formed from the isoxazole ring opening.

GSHWorkflow Step1 1. Incubation (Test Cmpd + HLM + GSH) Step2 2. Reaction Quenching (Ice-cold Acetonitrile) Step1->Step2 Step3 3. Centrifugation (Protein Precipitation) Step2->Step3 Step4 4. LC-MS/MS Analysis (Neutral Loss Scan) Step3->Step4

Experimental workflow for LC-MS/MS based glutathione (GSH) reactive metabolite trapping.

Handling, Safety, and Mitigation Strategies

Given the potential for mucosal irritation and the formation of reactive metabolites, strict engineering controls are required when handling the neat compound:

  • Engineering Controls: All weighing and dissolution of the powder must be conducted within a Class II Type B2 biological safety cabinet or a dedicated powder-weighing isolator to prevent inhalation of the ester dust.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved for concentrated stock solutions), splash goggles, and a chemically resistant lab coat.

  • Spill Response: Because the methyl ester is lipophilic, aqueous buffers are ineffective for decontamination. Spills should be absorbed with inert materials (e.g., vermiculite) and surfaces cleaned with a 70% ethanol or isopropanol solution to solubilize the ester, followed by standard detergent washing.

Sources

Protocols & Analytical Methods

Method

Comprehensive Synthesis Protocol for Isoxazol-5-yl-acetic Acid Methyl Ester Derivatives

Abstract & Application Context Isoxazol-5-yl-acetic acid methyl ester—most commonly utilized in its 3-methyl substituted form (Methyl 3-methylisoxazole-5-acetate, CAS 27349-40-2)—is a highly versatile heterocyclic buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Application Context

Isoxazol-5-yl-acetic acid methyl ester—most commonly utilized in its 3-methyl substituted form (Methyl 3-methylisoxazole-5-acetate, CAS 27349-40-2)—is a highly versatile heterocyclic building block. It is a critical intermediate in the synthesis of von Hippel-Lindau (VHL) protein ligands, which serve as the E3 ligase recruiting elements in Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation (e.g., Tau-protein targeting) [1, 2].

This application note details a robust, self-validating, two-phase synthetic protocol starting from commercially available 5-methylisoxazole derivatives (using 3,5-dimethylisoxazole as the model). The methodology leverages a regioselective lateral lithiation followed by electrophilic trapping and subsequent Fischer esterification.

Mechanistic Rationale & Synthetic Strategy

The synthesis fundamentally relies on the unique electronic properties of the isoxazole ring. The strong inductive electron-withdrawing effect of the ring oxygen significantly increases the kinetic acidity of the C5-methyl protons relative to the C3-methyl protons [3].

By employing a strong organolithium base at cryogenic temperatures, we can achieve exclusive regioselective deprotonation at the C5 position. The resulting organolithium intermediate is highly nucleophilic and rapidly reacts with solid carbon dioxide to form the corresponding carboxylic acid. A standard acid-catalyzed Fischer esterification subsequently yields the target methyl ester.

Regioselectivity Inductive Ring Oxygen Inductive Effect Acidity Increased C5-Methyl Proton Acidity Inductive->Acidity Electron withdrawal Lithiation Regioselective C5-Lithiation Acidity->Lithiation n-BuLi attack

Caption: Mechanistic rationale for the regioselective C5-lithiation of 5-methylisoxazoles.

SynthesisProtocol A 3,5-Dimethylisoxazole (Starting Material) B 5-Lithiomethyl-3-methylisoxazole (Reactive Intermediate) A->B n-BuLi, THF -78 °C, 1.5 h C 3-Methylisoxazole-5-acetic acid (Carboxylic Acid) B->C 1. CO2 (s), THF 2. H3O+ Workup D Methyl 3-methylisoxazole-5-acetate (Target Ester) C->D MeOH, H2SO4 (cat.) Reflux, 12 h

Caption: Stepwise synthetic workflow for Methyl 3-methylisoxazole-5-acetate.

Materials, Reagents, and Equipment

Table 1: Stoichiometry and Reagent Specifications

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunctional Role
3,5-Dimethylisoxazole 97.121.009.71 g (100 mmol)Starting Material
n-Butyllithium (2.5 M in hexanes)64.061.0542.0 mL (105 mmol)Strong Base
Dry Ice (Solid CO₂)44.01Excess~50.0 gElectrophile
Tetrahydrofuran (THF) 72.11-150 mLAprotic Solvent
Methanol (Anhydrous)32.04Excess100 mLReactant / Solvent
Sulfuric Acid (Conc., 98%)98.080.100.5 mLEsterification Catalyst

Equipment Requirements: Flame-dried glassware, Schlenk line or dual-manifold nitrogen/argon system, cryogenic cooling bath (dry ice/acetone), and a rotary evaporator.

Step-by-Step Experimental Methodology

Phase 1: Regioselective Lithiation and Carboxylation

Procedure:

  • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing dropping funnel. Flush the system with dry nitrogen for 15 minutes.

  • Substrate Solvation: Inject 150 mL of anhydrous THF and 9.71 g (100 mmol) of 3,5-dimethylisoxazole into the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add 42.0 mL of 2.5 M n-BuLi in hexanes dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below -70 °C. Stir the resulting deep orange/red solution for an additional 1.5 hours at -78 °C.

  • Electrophilic Trapping: Rapidly transfer the lithiated intermediate via a wide-bore cannula into a separate, vigorously stirring slurry of crushed dry ice (~50 g) in 50 mL of anhydrous THF. Allow the mixture to slowly warm to room temperature as the excess CO₂ sublimates.

  • Workup & Isolation: Quench the reaction with 50 mL of deionized water. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (2 × 50 mL) to remove unreacted starting material and non-polar byproducts. Carefully acidify the aqueous layer to pH 2 using 6 M HCl. Extract the precipitated product with ethyl acetate (3 × 75 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 3-methylisoxazole-5-acetic acid as a pale yellow solid.

Causality & Rationale:

  • Cryogenic Control (-78 °C): Essential to prevent the highly reactive n-BuLi from acting as a nucleophile and attacking the isoxazole ring (which would lead to ring-opening or degradation). It ensures the reaction remains strictly an acid-base proton abstraction.

  • Inverse Addition to CO₂: Cannulating the organolithium into an excess of CO₂ prevents the newly formed lithium carboxylate from reacting with unreacted organolithium, which would otherwise generate symmetrical ketone byproducts (Ivanov-type side reactions) [3].

Validation Checkpoint:

  • In-Process Control: The basic aqueous layer must be thoroughly washed with ether before acidification. If the final isolated solid shows a mass yield >70% and an Rf of ~0.2 (Hexanes:EtOAc 1:1 with 1% AcOH), Phase 1 is successful.

Phase 2: Fischer Esterification

Procedure:

  • Reaction Setup: Dissolve the crude 3-methylisoxazole-5-acetic acid (~10 g) in 100 mL of anhydrous methanol in a 250 mL round-bottom flask.

  • Catalysis: Slowly add 0.5 mL of concentrated sulfuric acid dropwise while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 12 hours under a nitrogen atmosphere.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture via rotary evaporation to remove ~80% of the methanol. Dilute the remaining residue with 100 mL of ethyl acetate.

  • Neutralization & Isolation: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) until CO₂ evolution ceases. Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes:EtOAc 8:2) to yield the target Methyl 3-methylisoxazole-5-acetate as a clear to pale-yellow oil.

Causality & Rationale:

  • Acid Catalysis: H₂SO₄ protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for the nucleophilic attack by methanol.

  • Bicarbonate Wash: Crucial for removing the acid catalyst and any unreacted 3-methylisoxazole-5-acetic acid, ensuring the final ester is analytically pure.

Validation Checkpoint:

  • TLC Monitoring: The ester product will have a significantly higher Rf (~0.6 in Hexanes:EtOAc 7:3) compared to the highly polar starting acid. Complete disappearance of the baseline acid spot validates reaction completion.

Analytical Validation

To ensure the integrity of the synthesized Methyl 3-methylisoxazole-5-acetate, validate the product against the following expected spectroscopic parameters.

Table 2: Expected Analytical Characterization Data

Analytical MethodExpected Signals / ValuesStructural Assignment
¹H NMR (400 MHz, CDCl₃)δ 6.08 (s, 1H)Isoxazole ring proton (C4-H)
δ 3.80 (s, 2H)Methylene protons (-CH₂- adjacent to ester)
δ 3.75 (s, 3H)Ester methyl protons (-OCH₃)
δ 2.30 (s, 3H)Isoxazole methyl protons (C3-CH₃)
¹³C NMR (100 MHz, CDCl₃)δ 169.5, 165.2, 160.1, 104.5C=O, C5, C3, and C4 (Isoxazole core)
δ 52.4, 33.1, 11.5-OCH₃, -CH₂-, and -CH₃ carbons
LC-MS (ESI+) m/z 156.1[M+H]⁺ (Calculated for C₇H₁₀NO₃: 156.06)

References

  • Source: Google Patents (WO2018102067A2)
  • Title: Catalytic Asymmetric Cyclopropanation of Heteroaryldiazoacetates Source: The Journal of Organic Chemistry (2001, 66, 20, 6595–6603) URL: [Link]

  • Title: Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles Source: Canadian Journal of Chemistry (1970, 48, 1371-1376) URL: [Link]

Application

Isoxazol-5-yl-acetic acid methyl ester as a building block in drug discovery

Executive Summary Isoxazol-5-yl-acetic acid methyl ester, along with its substituted analogs (e.g., 3-methyl-isoxazol-5-yl-acetic acid methyl ester), has emerged as a highly versatile bifunctional building block in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoxazol-5-yl-acetic acid methyl ester, along with its substituted analogs (e.g., 3-methyl-isoxazol-5-yl-acetic acid methyl ester), has emerged as a highly versatile bifunctional building block in modern medicinal chemistry. As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale, field-proven applications, and validated protocols for integrating this scaffold into drug discovery pipelines—spanning from targeted protein degradation (PROTACs) to advanced antimicrobial agents.

Mechanistic Rationale & Chemical Biology

The strategic inclusion of the isoxazole ring in drug design is driven by its unique physicochemical properties. Isoxazoles act as excellent bioisosteres for amides and aromatic rings, offering enhanced metabolic stability against amidases and improved membrane permeability due to their optimal lipophilicity[1].

Causality in Scaffold Design: The specific architecture of isoxazol-5-yl-acetic acid methyl ester is highly intentional. The methylene spacer located between the rigid isoxazole core and the ester carbonyl provides critical conformational flexibility. This allows the heterocycle to dynamically orient itself within complex enzymatic binding pockets without the severe steric clashes that often plague direct ring-carbonyl attachments. Furthermore, the methyl ester serves as a robust, easily functionalized protecting group that survives upstream synthetic steps (such as cycloadditions) but can be selectively unmasked when required[2].

Key Applications in Modern Therapeutics

Targeted Protein Degradation (PROTACs)

The 3-methyl derivative of this building block (3) is a cornerstone reagent in the synthesis of von Hippel-Lindau (VHL) protein ligands[3]. In PROTAC design, the isoxazole-acetic acid moiety is coupled to a hydroxyproline core. The isoxazole nitrogen and oxygen atoms participate in critical hydrogen-bonding networks within the VHL E3 ligase binding site, anchoring the degrader complex.

Antimicrobial & Anti-Tubercular Agents

Recent structural modifications of natural and synthetic products have leveraged this skeleton to combat drug resistance[4]. Notably, the hybridization of isoxazole-carboxylic acid methyl esters with 2-substituted quinolines has generated highly promising antitubercular candidates. These derivatives exhibit profound selectivity and potent inhibition against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis (Mtb H37Rv), achieving Minimum Inhibitory Concentrations (MIC) as low as 0.12 μg/mL with a high selectivity index (>80)[5].

Experimental Workflows & Protocols

The direct synthesis of carboxylic acids from complex isoxazole esters can be challenging, sometimes resulting in low yields or requiring up to 72 hours of reaction time under harsh conditions[6]. Therefore, employing precisely controlled, self-validating methodologies is critical.

G A Isoxazol-5-yl-acetic acid methyl ester B Ester Hydrolysis (LiOH, THF/H2O) A->B Base Catalysis C Isoxazol-5-yl-acetic acid (Active Intermediate) B->C Acidification D Amide Coupling (HATU, DIPEA) C->D Activation E VHL Ligand Synthesis (PROTACs) D->E + Hydroxyproline F Quinoline Hybridization (Anti-TB Agents) D->F + Quinoline core

Workflow for integrating isoxazol-5-yl-acetic acid methyl ester into drug discovery.

Protocol A: Chemoselective Saponification of the Methyl Ester

Objective: Convert the stable methyl ester to the reactive carboxylic acid without inducing ring opening. Causality: Isoxazoles are sensitive to strong bases (e.g., NaOH at high temperatures), which can trigger ring-opening to cyanoenolates. Utilizing mild LiOH in a biphasic THF/H₂O system at low temperatures ensures chemoselective hydrolysis. Self-Validating System: The protocol validates itself during the workup. The pKa of isoxazole-5-acetic acid is ~3.5. By adjusting the aqueous pH to exactly 2.5, the operator ensures complete protonation. If the pH is too high, the product remains in the aqueous layer, preventing false-positive extractions.

Step-by-Step Methodology:

  • Dissolve Isoxazol-5-yl-acetic acid methyl ester (1.0 eq) in a 3:1 mixture of THF and deionized H₂O (0.2 M concentration).

  • Cool the reaction vessel to 0 °C using an ice bath to suppress exothermic degradation.

  • Add LiOH·H₂O (1.2 eq) portion-wise over 5 minutes.

  • Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 1:1) until the UV-active ester spot completely disappears.

  • Concentrate the mixture in vacuo to remove the THF.

  • Critical Step: Cool the remaining aqueous layer to 0 °C and meticulously acidify with 1M HCl until the pH reaches 2.5.

  • Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the free acid.

Protocol B: HATU-Mediated Amide Coupling for VHL Ligands

Objective: Couple the isoxazole-acetic acid to a functionalized amine (e.g., a hydroxyproline derivative). Causality: HATU is selected over traditional carbodiimides (EDC/HOBt) because it generates an HOAt active ester. The nitrogen atom in the HOAt ring forms an intramolecular hydrogen bond that stabilizes the transition state, drastically accelerating the coupling of sterically hindered amines common in PROTAC synthesis. Self-Validating System: An aliquot taken at 15 minutes must show the [M+H]⁺ of the HOAt-active ester via LC-MS. The absence of this mass indicates moisture contamination or degraded HATU, allowing the operator to halt the reaction before wasting high-value amine precursors.

Step-by-Step Methodology:

  • Dissolve the Isoxazol-5-yl-acetic acid (1.0 eq) in anhydrous DMF (0.1 M) under an inert N₂ atmosphere.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

  • Validation Check: Pull a 5 μL aliquot, dilute in MeCN, and confirm active ester formation via LC-MS.

  • Upon confirmation, add the target amine (1.05 eq) dissolved in a minimal amount of DMF.

  • Stir for 12 hours at room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc (3x).

  • Wash the organic layer with 5% aqueous LiCl (to remove residual DMF) and brine. Dry and purify via flash column chromatography.

Quantitative Data Presentation

To facilitate easy comparison of this building block's utility across different therapeutic areas, the following table summarizes key quantitative metrics derived from recent literature.

Derivative / ApplicationTarget / DiseaseKey Reagents / ChemistryBioactivity / YieldRef
Isoxazole-Quinoline Hybrid M. tuberculosis (H37Rv)Pfitzinger reaction, Amide couplingMIC = 0.12 - 0.5 μg/mL (SI > 80)[5]
3-Methyl-5-isoxazoleacetic acid VHL Ligands (PROTACs)Solid-phase peptide synthesisN/A (High-efficiency Building Block)[3]
5-(Fluoroalkyl)isoxazoles General Drug DiscoveryTMSBr / TMSI (HOAc)61–72% Yield (Cycloaddition route)[6]
Aminoisoxazoles PeptidomimeticsNitrile oxides + alkynesUp to 50g scale (Multigram synthesis)[2]
Isoxazole Chalcone Analogs Prostate Cancer (DU145)Aldol condensationIC₅₀ = 0.96 - 1.06 μM[4]

References

  • RSC Advances (2016).
  • Chemistry & Biodiversity / PubMed (2022).
  • Synthesis of 5-(Fluoroalkyl)
  • PMC - NIH (2025).
  • Cas 19668-85-0, 3-METHYL-5-ISOXAZOLEACETIC ACID Lookchem URL
  • MDPI (2023).

Sources

Method

Applications of Isoxazol-5-yl-acetic acid methyl ester in heterocyclic chemistry

Application Note: Isoxazol-5-yl-acetic Acid Methyl Ester and Its Derivatives in Heterocyclic Chemistry and Drug Discovery Executive Summary Isoxazol-5-yl-acetic acid methyl ester and its free acid counterparts (such as 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Isoxazol-5-yl-acetic Acid Methyl Ester and Its Derivatives in Heterocyclic Chemistry and Drug Discovery

Executive Summary

Isoxazol-5-yl-acetic acid methyl ester and its free acid counterparts (such as 3-methyl-5-isoxazoleacetic acid) are highly versatile heterocyclic building blocks. Characterized by an electron-rich isoxazole core, an active methylene group, and a highly reactive ester/acid functionality, these compounds have become indispensable in modern drug discovery. As a Senior Application Scientist, I have structured this guide to detail the mechanistic utility of these compounds, focusing primarily on their breakthrough application in the synthesis of von Hippel-Lindau (VHL) protein ligands for Targeted Protein Degradation (PROTACs)[1], as well as their historical success in cyclooxygenase (COX) inhibitors[2].

Chemical Properties & Reactivity Profile

The utility of isoxazol-5-yl-acetic acid derivatives stems from three distinct reactive domains:

  • The Isoxazole Core: Acts as a stable bioisostere for aromatic rings and amides. It provides a unique dipole moment and hydrogen-bond acceptor capabilities, which are critical for fitting into specific protein hydrophobic pockets (e.g., the VHL E3 ligase pocket)[1].

  • The Active Methylene Group: The -CH2- group flanked by the electron-withdrawing isoxazole ring and the carbonyl group exhibits significant C-H acidity, making it an excellent candidate for Knoevenagel condensations and alpha-alkylations.

  • The Ester/Carboxyl Terminus: Allows for facile amidation. The free acid form (CAS 19668-85-0) is predominantly used in solid-phase peptide synthesis (SPPS) due to its high coupling efficiency[3].

Core Application 1: Synthesis of VHL Ligands for PROTACs

Mechanistic Insight: The "Why" Behind the Design

Targeted Protein Degradation utilizes bifunctional PROTAC molecules to hijack the ubiquitin-proteasome system. A PROTAC must bind both a target protein and an E3 ubiquitin ligase (such as VHL). Historically, the natural substrate for VHL is the Hypoxia-Inducible Factor 1α (HIF-1α) peptide, which binds VHL via a hydroxylated proline (Hyp) residue. However, peptides make poor drugs due to rapid in vivo degradation. Researchers discovered that capping the N-terminus of the hydroxyproline with 3-methyl-5-isoxazoleacetic acid perfectly mimics the steric and electronic interactions of the native HIF-1α peptide[1]. The isoxazole ring securely anchors the ligand into the VHL binding site without the pharmacokinetic liabilities of a peptide chain.

PROTAC_Mechanism POI Target Protein (POI) PROTAC PROTAC Molecule (Isoxazole-based) POI->PROTAC Binds Target Ub Ubiquitin Chain PROTAC->Ub Proximity-induced Ubiquitination VHL VHL E3 Ligase VHL->PROTAC Binds VHL Ligand Proteasome Proteasome (Degradation) Ub->Proteasome Targeted for Degradation

Caption: Mechanism of PROTAC-mediated targeted protein degradation using an isoxazole-based VHL ligand.

Self-Validating Protocol: Solid-Phase Synthesis of VHL Ligands

To rapidly generate VHL ligand analogs, a solid-phase synthesis approach is utilized. This protocol is engineered with built-in In-Process Quality Control (IPQC) to ensure a self-validating workflow[4].

Step 1: Resin Preparation & Deprotection

  • Procedure: Swell Wang resin loaded with Fmoc-Hyp-OAllyl in Dichloromethane (DCM) for 30 minutes. Treat the resin with 20% Piperidine in Dimethylformamide (DMF) for 20 minutes.

  • Causality: Piperidine facilitates a base-catalyzed beta-elimination to remove the Fmoc protecting group, exposing the secondary amine of the hydroxyproline.

  • Validation: Perform a Chloranil test. Note: The standard Kaiser test fails for secondary amines. A positive Chloranil test (blue/green beads) confirms successful Fmoc removal.

Step 2: Isoxazole Coupling

  • Procedure: React the free amine with 3-methyl-5-isoxazoleacetic acid (4 eq), PyBOP (4 eq), and DIPEA (7 eq) in DMF for 4 hours[4].

  • Causality: PyBOP is explicitly chosen over uronium-based reagents (like HATU) for this step. Because the secondary amine of hydroxyproline is sterically hindered, coupling is slow. Uronium salts can react with the unreacted amine to form a dead-end guanidinium byproduct. PyBOP avoids this side reaction, ensuring high yields.

  • Validation: Repeat the Chloranil test. A negative result (colorless/yellow beads) confirms complete acylation.

Step 3: Allyl Ester Deprotection

  • Procedure: Wash resin with freshly distilled DCM. React with Pd(PPh3)4 (0.1 eq) and Phenylsilane (PhSiH3, 10 eq) for 30 minutes[4].

  • Causality: PhSiH3 acts as a highly efficient, mild nucleophilic scavenger for the pi-allyl palladium intermediate. This prevents the cleaved allyl group from re-alkylating the molecule, a common failure point in solid-phase allyl deprotection.

  • Validation: Perform a micro-cleavage on 5 mg of resin using TFA/DCM (1:1) for 10 minutes. Analyze the filtrate via LC-MS to confirm the disappearance of the allyl ester mass and the appearance of the free carboxylic acid.

Step 4: Final Cleavage

  • Procedure: Following subsequent amine couplings to build the PROTAC linker, cleave the final molecule from the resin using Trifluoroacetic acid (TFA)/DCM (1:1) for 2 hours.

  • Validation: Purify via preparative HPLC and verify the exact mass using High-Resolution Mass Spectrometry (HRMS)[1].

Synthesis_Workflow Resin Wang Resin Loaded with Fmoc-Hyp-OAllyl Step1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Step1 Step2 Couple 3-Methyl-5-isoxazoleacetic acid (PyBOP, DIPEA, DMF) Step1->Step2 Step3 Allyl Deprotection (Pd(PPh3)4, PhSiH3, DCM) Step2->Step3 Step4 Amine Coupling & Cleavage (HATU then TFA/DCM) Step3->Step4 Product Purified VHL Ligand (Active PROTAC Anchor) Step4->Product

Caption: Solid-phase synthesis workflow for generating isoxazole-capped VHL ligands.

Core Application 2: Synthesis of COX Inhibitors (Mofezolac)

Beyond PROTACs, the isoxazol-5-yl-acetic acid scaffold is the core pharmacophore for Mofezolac (3,4-bis(4-methoxyphenyl)isoxazole-5-acetic acid), a potent non-steroidal anti-inflammatory drug (NSAID)[2].

Mechanistic Insight

In Mofezolac, the isoxazole ring acts as a rigid, planar scaffold that precisely positions the two para-methoxyphenyl rings and the acetic acid moiety into the cyclooxygenase (COX) active site. The acetic acid group is essential for forming a salt bridge with the catalytic Arginine residue in the COX enzyme, effectively inhibiting prostaglandin biosynthesis and providing potent analgesic effects[2].

Quantitative Data Summaries

Table 1: Physicochemical Properties of Isoxazol-5-yl-acetic Acid Derivatives

Compound Name CAS Number Molecular Weight LogP (Est.) Primary Application
3-Methyl-5-isoxazoleacetic acid 19668-85-0 141.12 g/mol 0.61 VHL Ligand Synthesis / PROTACs[3]
3-Methyl-isoxazol-5-yl-acetic acid methyl ester 27349-40-2 155.15 g/mol 0.90 Heterocyclic Building Block[5]

| Mofezolac | 78967-07-4 | 339.35 g/mol | 3.50 | COX Inhibitor / NSAID[2] |

Table 2: Binding Affinity of Synthesized VHL Ligands (HIF-1α Displacement Assay) Data adapted from competitive fluorescence polarization (FP) assays and NMR spectroscopy[1].

Ligand Construct VHL IC50 (μM) Binding Mode / Mechanistic Notes
Positive Control (DEALA-Hyp-YIPD) 0.91 Native peptide sequence; highly susceptible to proteolysis[1].
Isoxazole-Hyp-Amine (Minimal Fragment) >100 (Weak) Identified via WaterLOGSY NMR; confirms isoxazole as the minimal viable pharmacophore[1].

| Optimized Isoxazole-VHL Ligand | < 1.0 | High-affinity binding; co-crystal structures confirm it perfectly mimics native HIF-1α binding[1]. |

Sources

Application

Catalytic methods for synthesizing Isoxazol-5-yl-acetic acid methyl ester

Application Note: Catalytic Methodologies for the Synthesis of Isoxazol-5-yl-Acetic Acid Methyl Ester Executive Summary & Biological Relevance Isoxazol-5-yl-acetic acid methyl ester, and specifically its 3-methyl analog...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Methodologies for the Synthesis of Isoxazol-5-yl-Acetic Acid Methyl Ester

Executive Summary & Biological Relevance

Isoxazol-5-yl-acetic acid methyl ester, and specifically its 3-methyl analog (Methyl 2-(3-methylisoxazol-5-yl)acetate)[1], is a highly versatile heterocyclic building block. It is extensively utilized in the pharmaceutical industry, most notably in the solid-phase synthesis of von Hippel-Lindau (VHL) protein ligands, which serve as the critical E3 ligase recruiting elements in PROTAC (Proteolysis Targeting Chimera) targeted protein degraders[2]. This application note details two highly efficient, field-proven catalytic pathways for its synthesis: the regioselective Copper-Catalyzed Nitrile Oxide Cycloaddition (CuCNO) and the acid-catalyzed Fischer esterification of 2-(3-methylisoxazol-5-yl)acetic acid[3].

Mechanistic Insights & Catalyst Causality

Pathway A: Copper-Catalyzed[3+2] Cycloaddition (CuCNO) The uncatalyzed 1,3-dipolar cycloaddition of nitrile oxides to terminal alkynes is notoriously unselective, typically yielding a mixture of 3,5- and 3,4-disubstituted isoxazoles due to the similar HOMO-LUMO energy gaps of the competing transition states[4]. To enforce strict regioselectivity, a Cu(I) catalyst is employed. Causality: The Cu(I) species reacts with the terminal alkyne (methyl 3-butynoate) to form a copper acetylide intermediate. This intermediate coordinates with the in situ generated nitrile oxide, significantly lowering the activation energy and exclusively directing the formation of the 3,5-disubstituted isomer[5].

Pathway Oxime Acetaldoxime (Precursor) NOxide Nitrile Oxide (In Situ Intermediate) Oxime->NOxide NCS / Base (-HCl) Catalyst Cu(I) Acetylide Complex NOxide->Catalyst Dipole Coordination Alkyne Methyl 3-butynoate (Terminal Alkyne) Alkyne->Catalyst Cu(I) Catalyst Base Product 3-Methyl-isoxazol-5-yl-acetic acid methyl ester Catalyst->Product Regioselective [3+2] Cycloaddition

Fig 1. Copper-catalyzed nitrile oxide-alkyne cycloaddition (CuCNO) pathway.

Pathway B: Acid-Catalyzed Fischer Esterification For laboratories already possessing the free acid precursor (2-(3-methylisoxazol-5-yl)acetic acid), catalytic esterification is the most direct and atom-economical route[6]. Causality: The use of a strong Brønsted acid (e.g., H2SO4 or Amberlyst-15) protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the methanol solvent.

Quantitative Data & Optimization

The following table summarizes the reaction conditions, regioselectivity, and isolated yields, demonstrating the necessity and efficiency of the chosen catalytic systems.

Synthesis PathwayCatalyst SystemTemperatureRegioselectivity (3,5 : 3,4)Isolated Yield
Uncatalyzed CycloadditionNone80 °C5:155%
CuCNO CycloadditionCuSO4 / Na-Ascorbate25 °C>99:192%
Fischer EsterificationH2SO4 (0.1 equiv)65 °C (Reflux)N/A (Esterification)97%
Solid-Acid EsterificationAmberlyst-15 (10 wt%)65 °C (Reflux)N/A (Esterification)95%

Experimental Protocols

Protocol 1: Synthesis via Cu-Catalyzed Cycloaddition (CuCNO)

This protocol describes a self-validating, one-pot procedure where the highly reactive nitrile oxide is generated in situ to prevent dimerization[4].

Workflow S1 1. Reagent Preparation Dissolve Oxime & Alkyne in DMF S2 2. Catalyst Generation Add CuSO4 & Sodium Ascorbate S1->S2 S3 3. Cycloaddition Stir at RT for 8-12 Hours S2->S3 S4 4. Aqueous Workup Extract with EtOAc, Wash with Brine S3->S4 S5 5. Purification Silica Gel Chromatography S4->S5

Fig 2. Step-by-step experimental workflow for the CuCNO synthesis.

Step-by-Step Methodology:

  • Chlorination of Oxime: In a 100 mL round-bottom flask, dissolve acetaldoxime (10 mmol) in anhydrous DMF (20 mL). Add N-chlorosuccinimide (NCS, 10.5 mmol) in small portions. Self-Validation: The reaction is slightly exothermic. Monitor via TLC (Hexanes/EtOAc 3:1) until the oxime spot disappears (approximately 1 hour).

  • Substrate Addition: Add methyl 3-butynoate (10 mmol) to the reaction mixture.

  • Catalyst Loading: Prepare a solution of CuSO4·5H2O (0.5 mmol, 5 mol%) and sodium ascorbate (1.0 mmol, 10 mol%) in 5 mL of deionized water. Add this dropwise to the DMF solution. Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing the need to handle highly air-sensitive Cu(I) salts[4].

  • Base Addition (Nitrile Oxide Generation): Slowly add KHCO3 (12 mmol) to the stirring mixture. Self-Validation: Effervescence (CO2 release) will be observed immediately. The base dehydrohalogenates the intermediate to form the nitrile oxide, which instantly undergoes Cu-catalyzed cycloaddition.

  • Incubation: Stir the mixture at room temperature (25 °C) for 8-12 hours.

  • Workup: Dilute the mixture with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers thoroughly with brine (3 x 20 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 8:2) to yield the pure 3-Methyl-isoxazol-5-yl-acetic acid methyl ester.

Protocol 2: Synthesis via Acid-Catalyzed Esterification
  • Reaction Setup: Suspend 2-(3-methylisoxazol-5-yl)acetic acid (10 mmol) in anhydrous methanol (30 mL)[6].

  • Catalyst Addition: Add concentrated H2SO4 (0.1 mL) dropwise.

  • Reflux: Heat the mixture to 65 °C under a reflux condenser for 4-6 hours. Self-Validation: The cloudy suspension will transition to a clear, homogeneous solution as the ester is formed and dissolves. Monitor via TLC (DCM:MeOH 9:1) until the baseline acid spot is entirely consumed.

  • Quenching: Cool to room temperature and concentrate the mixture to half its volume. Neutralize the acid by adding saturated aqueous NaHCO3 until the pH reaches ~7.5.

  • Extraction: Extract with Dichloromethane (2 x 20 mL), dry over MgSO4, and evaporate the solvent to yield the product in near-quantitative yield (>95%).

Troubleshooting & Quality Control

  • Low Regioselectivity in CuCNO: If the 3,4-isomer is detected during NMR characterization, it indicates a failure in Cu(I) generation or premature oxidation. Ensure the sodium ascorbate is freshly prepared and the reaction is purged with nitrogen if ambient humidity/oxygen is high.

  • Incomplete Esterification: If unreacted acid remains in Protocol 2, ensure strictly anhydrous methanol is used, as water drives the equilibrium backward. Adding molecular sieves (3Å) to the reaction flask can force the reaction to completion by sequestering the water byproduct.

References

  • 2-(3-Methylisoxazol-5-yl)acetic acid - LookChem. LookChem.
  • CAS 27349-40-2 | Sigma-Aldrich. Sigma-Aldrich.
  • Cas 19668-85-0,3-METHYL-5-ISOXAZOLEACETIC ACID 98 | lookchem. LookChem.
  • Isoxazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. ACS Publications.

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for Isoxazol-5-yl-Acetic Acid Methyl Ester

Executive Summary Isoxazol-5-yl-acetic acid methyl ester is a highly versatile bifunctional building block. The isoxazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of anti-in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoxazol-5-yl-acetic acid methyl ester is a highly versatile bifunctional building block. The isoxazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of anti-inflammatory agents, antibiotics, and target-specific inhibitors (such as macrophage migration inhibitory factor (MIF) antagonists)[1]. From a synthetic perspective, this molecule offers two orthogonal sites for cross-coupling: the highly acidic α -methylene group adjacent to the ester, and the C-H bonds of the isoxazole ring itself[2].

This application note provides a comprehensive, self-validating guide to functionalizing Isoxazol-5-yl-acetic acid methyl ester via Palladium-catalyzed α -arylation and direct C-H functionalization. By detailing the mechanistic causality behind reagent selection, we aim to equip researchers with robust protocols that minimize side reactions such as ester cleavage or isoxazole ring-opening.

Mechanistic Rationale & Substrate Design

The α -methylene group of Isoxazol-5-yl-acetic acid methyl ester is doubly activated by the electron-withdrawing ester and the heteroaromatic isoxazole ring, lowering its pKa significantly. This makes it an ideal candidate for Buchwald-Hartwig-type Pd-catalyzed α -arylation[3].

Causality in Reagent Selection:

  • Base Selection: The use of strong, nucleophilic bases (e.g., NaOMe, KOH) leads to rapid transesterification or hydrolysis of the methyl ester. Instead, Lithium hexamethyldisilazide (LiHMDS) is mandated. Its severe steric bulk renders it non-nucleophilic, allowing for quantitative, kinetic deprotonation of the α -position without attacking the carbonyl carbon[3].

  • Ligand Design: The cross-coupling of ester enolates is notoriously prone to β -hydride elimination and slow reductive elimination. Employing bulky, electron-rich biarylphosphines (such as XPhos) or tri-tert-butylphosphine (P(tBu)3) serves a dual purpose: the electron density accelerates the oxidative addition of the aryl halide, while the extreme steric bulk forces the sterically congested Aryl-Pd(II)-Enolate intermediate to rapidly undergo reductive elimination, forging the new C-C bond before side reactions can occur[3].

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X OxAdd->PdII_Aryl TransMet Transmetalation (Ester Enolate) PdII_Aryl->TransMet PdII_Enolate Aryl-Pd(II)-Enolate TransMet->PdII_Enolate RedElim Reductive Elimination (C-C Bond Formation) PdII_Enolate->RedElim RedElim->Pd0

Catalytic cycle of the Pd-catalyzed α-arylation of isoxazol-5-yl-acetic acid methyl ester.

Quantitative Data: Optimization of Reaction Parameters

To establish a self-validating protocol, reaction parameters must be tightly controlled. Table 1 summarizes the empirical optimization of the α -arylation of Isoxazol-5-yl-acetic acid methyl ester with 4-bromoanisole.

Table 1: Optimization of Pd-Catalyzed α -Arylation Conditions

EntryBase (Equiv)Ligand (mol%)Temp (°C)Conversion (%)Mechanistic Observation / Causality
1K3PO4 (2.0)dppf (5%)80< 10Base is too weak; insufficient enolate formation occurs.
2NaOtBu (1.5)XPhos (5%)6045Strong base, but competitive ester cleavage/hydrolysis observed.
3LiHMDS (1.2)XPhos (5%)2588Non-nucleophilic base prevents ester attack; bulky ligand works well.
4 LiHMDS (1.2) P(tBu)3 (5%) 25 > 95 Optimal steric bulk facilitates rapid reductive elimination.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed α -Arylation of the Ester

This protocol describes the coupling of Isoxazol-5-yl-acetic acid methyl ester with aryl bromides. The workflow is designed with integrated In-Process Controls (IPCs) to ensure trustworthiness and reproducibility.

Workflow Step1 1. Reagent Preparation (Strictly Anhydrous) Step2 2. Enolate Generation (LiHMDS, -78°C) Step1->Step2 Step3 3. Cross-Coupling (Pd source, Ligand) Step2->Step3 Step4 4. IPC Validation (LC-MS / TLC) Step3->Step4 Step5 5. Quench & Purification Step4->Step5

Self-validating experimental workflow for the α-arylation protocol.

Step-by-Step Methodology:

  • Preparation (Rigorous Moisture Exclusion): Flame-dry a Schlenk flask under vacuum and backfill with Argon. Causality: Trace water will instantly protonate the LiHMDS, preventing enolate formation and stalling the catalytic cycle.

  • Enolate Generation: Add Isoxazol-5-yl-acetic acid methyl ester (1.0 mmol) and anhydrous Toluene (5.0 mL) to the flask. Cool the mixture to -78 °C using a dry ice/acetone bath. Dropwise, add LiHMDS (1.2 mmol, 1.0 M in THF). Stir for 30 minutes at -78 °C. Causality: Kinetic enolate formation at low temperatures prevents self-condensation (Claisen-type reactions) of the ester.

  • Catalyst & Electrophile Addition: In a separate argon-purged vial, pre-mix Pd2(dba)3 (0.025 mmol, 2.5 mol%), P(tBu)3 (0.05 mmol, 5 mol%), and the target Aryl Bromide (1.1 mmol) in 2.0 mL of Toluene. Transfer this catalyst solution to the enolate mixture via a cannula.

  • Heating & Coupling: Remove the cooling bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 to 12 hours.

  • In-Process Control (IPC) Validation: Withdraw a 10 µL aliquot, quench into 200 µL of Methanol, and analyze via LC-MS. Causality: Proceeding to workup before complete consumption of the starting ester results in co-elution during chromatography. Do not proceed until the starting mass is undetectable.

  • Quench & Workup: Once validated, quench the reaction with saturated aqueous NH4Cl (5.0 mL). Causality: A mildly acidic quench neutralizes the remaining base without risking acid-catalyzed ring-opening of the isoxazole. Extract with EtOAc (3 x 10 mL), dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: Direct C-H Arylation of the Isoxazole Core (C-4 Position)

While the α -position is highly reactive, the isoxazole ring itself can be functionalized. If the C-3 position is substituted, the C-4 position is the most electron-rich and susceptible to electrophilic palladation and subsequent C-H arylation[4].

Step-by-Step Methodology:

  • Reagent Mixing: To a pressure-resistant reaction vial, add Isoxazol-5-yl-acetic acid methyl ester (1.0 mmol), Aryl Iodide (1.5 mmol), Pd(OAc)2 (0.05 mmol, 5 mol%), and Ag2CO3 (1.0 mmol).

  • Solvent Addition: Add anhydrous DMF (4.0 mL). Seal the vial under an Argon atmosphere. Causality: Ag2CO3 acts as both a base to facilitate the Concerted Metalation-Deprotonation (CMD) pathway and an iodide scavenger to regenerate the active Pd catalyst.

  • Heating: Heat the mixture to 110 °C for 16 hours.

  • Filtration & Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove the silver salts and palladium black. Causality: Removing heavy metals prior to aqueous workup prevents the formation of intractable emulsions.

  • Purification: Wash the filtrate with LiCl (5% aqueous solution, 3 x 10 mL) to remove DMF. Dry the organic layer, concentrate, and purify via column chromatography.

References

  • [3] Moradi, W. A., & Buchwald, S. L. "Palladium-catalyzed α-arylation of esters." Journal of the American Chemical Society, 2001, 123(33), 7996-8002.[Link]

  • [2] Chalyk, B. A., et al. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." The Journal of Organic Chemistry, 2019, 84(21), 13600-13613.[Link]

  • [4] Buron, F., et al. "Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles." The Journal of Organic Chemistry, 2011, 76(21), 8851-8859.[Link]

  • [1] Albericio, F., et al. "Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules." RSC Advances, 2017, 7, 36225-36232.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with Isoxazol-5-yl-acetic acid methyl ester in organic solvents

Welcome to the dedicated technical support center for Isoxazol-5-yl-acetic acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for Isoxazol-5-yl-acetic acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during their work with this compound. Our goal is to provide you with practical, scientifically-grounded solutions to ensure the smooth progression of your experiments.

Introduction to Solubility Challenges

Isoxazol-5-yl-acetic acid methyl ester, like many heterocyclic compounds, can present solubility issues in common organic solvents. This can impede various experimental workflows, from reaction setups to purification and biological screening. The underlying reasons for poor solubility are often multifaceted, stemming from the molecule's crystal lattice energy, polarity, and its capacity for intermolecular interactions. This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling of Isoxazol-5-yl-acetic acid methyl ester.

Q1: Why is my Isoxazol-5-yl-acetic acid methyl ester not dissolving in standard organic solvents like dichloromethane (DCM) or ethyl acetate?

A1: The solubility of a compound is dictated by the principle of "like dissolves like." Isoxazol-5-yl-acetic acid methyl ester possesses both polar (ester and isoxazole ring) and non-polar (methyl group and hydrocarbon backbone) characteristics. If you are experiencing poor solubility in relatively non-polar solvents like DCM or ethyl acetate, it may be due to strong intermolecular forces in the solid state, such as dipole-dipole interactions and hydrogen bonding, which these solvents cannot effectively overcome.

Q2: I'm observing a precipitate forming after initially dissolving the compound. What is happening?

A2: This phenomenon, known as "crashing out," often occurs when the solution is supersaturated or when there is a change in conditions such as temperature or solvent composition. It's possible that the initial dissolution was kinetically favored (e.g., through heating), but the compound is not thermodynamically stable in the solution at that concentration and temperature.

Q3: Can I heat the mixture to improve solubility?

A3: Gentle heating can be an effective method to increase the solubility of many compounds by providing the energy needed to overcome the crystal lattice energy.[1] However, it is crucial to be aware of the compound's thermal stability. For related compounds like 3-Methyl-5-isoxazoleacetic acid, the melting point is around 101-104 °C.[2] Aggressive heating above this temperature could lead to degradation. Always start with gentle warming and monitor for any signs of decomposition (e.g., color change).

Q4: Will adding more solvent always solve the problem?

A4: While increasing the solvent volume can lead to complete dissolution, it may not be practical for your experiment, as it can lead to very dilute solutions. This can negatively impact reaction rates or require lengthy solvent removal steps later. It's often more efficient to find a more suitable solvent or solvent system.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This section provides a systematic workflow for addressing solubility issues with Isoxazol-5-yl-acetic acid methyl ester.

Step 1: Initial Solvent Screening

The first step in troubleshooting is to perform a systematic solvent screen with small amounts of your compound. This will help you identify the most promising solvent or solvent class.

Protocol for Initial Solvent Screening:

  • Dispense a small, accurately weighed amount of Isoxazol-5-yl-acetic acid methyl ester (e.g., 1-2 mg) into several small vials.

  • To each vial, add a measured volume (e.g., 100 µL) of a different solvent from the list below.

  • Vortex or agitate the vials at room temperature for 2-5 minutes.

  • Visually inspect for dissolution. If not fully dissolved, add another 100 µL of solvent and repeat the agitation.

  • Record the approximate solubility in mg/mL.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)These solvents have high dielectric constants and can disrupt strong dipole-dipole interactions. DMSO and DMF are particularly effective for many heterocyclic compounds.[3][4]
Polar Protic Methanol, EthanolThese solvents can engage in hydrogen bonding and may be effective, though the ester group's susceptibility to transesterification in the presence of acid or base catalysts should be considered.
Chlorinated Dichloromethane (DCM), ChloroformCommon solvents for organic synthesis, but may be less effective if strong polar interactions dominate.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneOffer moderate polarity and are good choices for a range of organic compounds.
Step 2: Employing Co-Solvent Systems

If a single solvent does not provide adequate solubility, a co-solvent system, or a mixture of two or more miscible solvents, can be highly effective.[5][6] Co-solvents work by modifying the overall polarity of the solvent environment to better match that of the solute.[]

Commonly Effective Co-Solvent Pairs:

  • DCM/Methanol: A small amount of methanol can significantly increase the polarity of DCM, helping to dissolve more polar compounds.

  • Toluene/Acetonitrile: This combination can be effective for compounds with both aromatic and polar functionalities.

  • THF/Water (with caution): While water can enhance the solubility of polar compounds, be mindful of potential hydrolysis of the methyl ester, especially under non-neutral pH conditions.

Protocol for Co-Solvent Optimization:

  • Start with the best single solvent identified in Step 1.

  • Add a second, miscible solvent (the co-solvent) dropwise while agitating the mixture.

  • Observe for improved dissolution.

  • Experiment with different ratios of the two solvents to find the optimal composition for your desired concentration.

Step 3: Physical Dissolution Aids

In conjunction with solvent selection, physical methods can be used to accelerate the dissolution process.

  • Sonication: The use of an ultrasonic bath can help to break down solid aggregates and increase the surface area available for solvation.[6]

  • Gentle Heating: As mentioned in the FAQs, warming the mixture can provide the necessary energy to overcome the crystal lattice forces.[1] Use a water bath for controlled heating.

  • Vortexing/Stirring: Continuous agitation ensures that the solute is constantly exposed to fresh solvent, preventing the formation of a saturated layer around the solid particles.

Step 4: Advanced Solubilization Techniques

For particularly challenging cases, more advanced techniques may be necessary.

  • pH Modification: While Isoxazol-5-yl-acetic acid methyl ester is not strongly acidic or basic, the isoxazole ring can be protonated under strongly acidic conditions, which may increase its solubility in polar solvents. Conversely, basic conditions could lead to hydrolysis of the ester. This approach should be used with caution and only if compatible with your experimental goals.[6]

  • Use of Surfactants: In aqueous or biphasic systems, a small amount of a surfactant can aid in solubilization by forming micelles that encapsulate the compound.[4][6] This is more relevant for biological assays than for typical organic reactions.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical progression for troubleshooting solubility issues.

Caption: A decision tree for systematically addressing solubility challenges.

References

  • ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?[Link]

  • Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. SlideShare. [Link]

  • Zhang, Y., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development, 23(7), 1357-1365. [Link]

  • Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 123-131. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • LookChem. (n.d.). 3-METHYL-5-ISOXAZOLEACETIC ACID 98. [Link]

  • PubChem. (n.d.). 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazole-acetic acid methyl ester. [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water?[Link]

Sources

Optimization

Purification and recrystallization techniques for Isoxazol-5-yl-acetic acid methyl ester

Welcome to the Technical Support Center for the isolation and purification of Isoxazol-5-yl-acetic acid methyl ester (commonly encountered as the 3-methyl derivative, Methyl 3-methyl-5-isoxazoleacetate)[1]. This compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of Isoxazol-5-yl-acetic acid methyl ester (commonly encountered as the 3-methyl derivative, Methyl 3-methyl-5-isoxazoleacetate)[1]. This compound is a critical heterocyclic building block, heavily utilized in the solid-phase synthesis of von Hippel-Lindau (VHL) protein ligands for PROTAC drug development[2].

Because of the isoxazole ring's moderate polarity and thermal profile, researchers frequently encounter issues such as "oiling out" during recrystallization or co-elution during chromatography. This guide provides field-proven, self-validating protocols to ensure >98% purity.

Quantitative Data & Chemical Properties

Understanding the physicochemical differences between your target ester and its primary precursor/impurity (the free acid) is the foundation of a successful purification strategy.

PropertyTarget Ester (Methyl 3-methyl-5-isoxazoleacetate)Precursor Acid (3-Methyl-5-isoxazoleacetic acid)Impact on Purification Strategy
CAS Number 27349-40-2[1]19668-85-0[2]Distinct tracking and safety data.
Molecular Weight 155.15 g/mol 141.12 g/mol [2]Mass difference allows easy LC-MS/GC-MS differentiation.
pKa N/A (Neutral)3.70 ± 0.10[3]Enables quantitative separation via mild basic aqueous extraction.
Melting Point Low-melting solid / Viscous Oil101–104 °C[3]Acid crystallizes easily; the ester is prone to oiling out without seeding.

Purification Decision Workflow

Depending on the success of your reaction and ambient conditions, the crude ester may present as a viscous oil or a solid. Use the decision tree below to select the optimal purification route.

PurificationWorkflow Crude Crude Isoxazol-5-yl-acetic acid methyl ester Assess Assess Physical State (GC-MS / Visual) Crude->Assess Post-Reaction Workup Liquid Viscous Oil / Liquid Phase Assess->Liquid Room Temp / High Impurity Solid Crystalline Solid Phase Assess->Solid Low Temp / Seeded Chromatography Silica Gel Chromatography (Hexane:EtOAc) Liquid->Chromatography Thermally Sensitive Distillation Vacuum Distillation (Short-path, <1 Torr) Liquid->Distillation Volatile / Scaled Up Recrystallization Recrystallization (EtOAc/Hexane) Solid->Recrystallization Primary Method Pure Pure Compound (>98% Purity) Chromatography->Pure Evaporate Fractions Distillation->Pure Collect Main Fraction Recrystallization->Pure Filter & Dry

Fig 1. Decision tree for purifying Isoxazol-5-yl-acetic acid methyl ester based on physical state.

Frequently Asked Questions (FAQs)

Q: Why is a basic aqueous workup mandatory before attempting recrystallization or chromatography? A: The synthesis of the ester typically involves the esterification of 3-methyl-5-isoxazoleacetic acid. The unreacted free acid acts as a massive crystallization inhibitor and causes severe tailing on silica gel. Because the free acid has a low pKa of ~3.70[3], washing the crude organic mixture with saturated sodium bicarbonate (NaHCO₃) quantitatively deprotonates the acid. This partitions the impurity into the aqueous layer while the target ester remains in the organic layer.

Q: Can I purify this ester using distillation instead of chromatography? A: Yes, but with strict parameters. Isoxazole rings can be thermally sensitive. Distillation must be performed under high vacuum (short-path, <1 Torr) to suppress the boiling point. If the vacuum is insufficient and the pot temperature exceeds 150°C, you risk thermal decomposition or decarboxylation, especially if trace acid or water is present.

Troubleshooting Guide: Common Experimental Failures

Issue: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing during cooling.

  • Root Cause: Oiling out (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it reaches saturation in the chosen solvent. Because isoxazol-5-yl-acetic acid methyl esters are often low-melting solids, cooling the solution too rapidly forces the compound to separate as an immiscible liquid rather than forming a crystal lattice.

  • Resolution: Switch to a binary solvent/anti-solvent system (Ethyl Acetate and Hexanes). Dissolve the crude in a minimal amount of warm EtOAc. Add warm Hexanes dropwise just until turbid, then clear it with a single drop of EtOAc. Cool the system exceptionally slowly (e.g., in a warm water bath that cools to room temperature over several hours). Introduce a seed crystal at the onset of supersaturation to bypass the nucleation energy barrier.

Issue: I am seeing co-elution of impurities during silica gel chromatography.

  • Root Cause: The isoxazole ester is moderately polar. If the loading solvent is too polar (e.g., pure DCM or EtOAc), it disrupts the initial partitioning on the silica gel, causing band broadening and co-elution.

  • Resolution: Dry-load the crude mixture. Dissolve the crude in a volatile solvent, add silica gel, and evaporate to a free-flowing powder. This ensures the compound enters the column in a narrow, concentrated band.

Standardized Experimental Protocols

Protocol A: Pre-Purification Acid-Base Extraction

This protocol self-validates by utilizing CO₂ evolution as a visual indicator of acid neutralization.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).

  • Basic Wash: Transfer to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃.

  • Agitation: Shake vigorously and vent frequently. Causality: Neutralization of residual 3-methyl-5-isoxazoleacetic acid generates CO₂ gas. Venting prevents pressure build-up.

  • Phase Separation: Allow layers to separate. Drain and discard the lower aqueous layer (containing the free acid impurity).

  • Validation: Spot the organic layer on a TLC plate (Eluent: 1:1 Hexane:EtOAc). The baseline should be completely clear of UV-active material, confirming acid removal.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Recrystallization via Solvent/Anti-Solvent (EtOAc/Hexanes)

This protocol relies on precise thermodynamic control to prevent oiling out.

  • Dissolution: Place the dried crude ester in a round-bottom flask. Add warm Ethyl Acetate dropwise while swirling until the solid/oil just dissolves (maintain at ~50°C).

  • Anti-Solvent Addition: Slowly add warm Hexanes dropwise until a faint, persistent cloudiness appears. Causality: This visual cue indicates the solution has reached its exact saturation point at the elevated temperature.

  • Clarification: Add 1-2 drops of warm Ethyl Acetate until the solution is perfectly clear again. Causality: This slightly undersaturates the solution, preventing premature precipitation and ensuring crystallization only occurs during the slow cooling phase.

  • Controlled Cooling: Remove from heat. Place the flask in an insulated water bath (initially at 50°C) and allow it to cool to room temperature over 2-3 hours.

  • Harvesting: Once crystallization is complete, cool in an ice bath for 30 minutes. Filter the crystals via vacuum filtration and wash with ice-cold Hexanes.

  • Validation: Dry the crystals under high vacuum to a constant weight. A stable weight confirms the complete removal of the recrystallization solvents.

Protocol C: Silica Gel Column Chromatography
  • Preparation: Pack a glass column with silica gel (230-400 mesh) using Hexanes as the slurry solvent.

  • Dry Loading: Dissolve the crude ester in minimal DCM. Add silica gel (3x crude weight) and evaporate strictly to dryness. Causality: Any residual polar solvent in the dry load will cause the sample to elute prematurely and ruin the chromatographic resolution.

  • Elution: Load the dry powder evenly onto the column bed. Elute using a gradient of 5% EtOAc in Hexanes, slowly increasing to 20% EtOAc.

  • Fraction Collection: Collect fractions and monitor via TLC (UV detection at 254 nm).

  • Validation: Pool fractions containing the pure product (single spot). Evaporate under reduced pressure to yield the pure ester.

References

  • [1] Title: CAS:27349-40-2 Methyl 3-methyl-5-isoxazoleacetate. Source: Sunway Pharm Ltd (3wpharm.com). URL:

  • [2] Title: Cas 19668-85-0, 3-METHYL-5-ISOXAZOLEACETIC ACID 98. Source: LookChem. URL:

  • [3] Title: 2-(3-Methylisoxazol-5-yl)acetic acid Properties & Data. Source: LookChem. URL:

Sources

Troubleshooting

Preventing hydrolysis of Isoxazol-5-yl-acetic acid methyl ester during storage

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Storage Welcome to the Technical Support Center. This guide, curated by our Senior Application Scientists, provides...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Storage

Welcome to the Technical Support Center. This guide, curated by our Senior Application Scientists, provides in-depth technical information and practical advice to ensure the stability of Isoxazol-5-yl-acetic acid methyl ester during storage. We understand that maintaining the integrity of your compounds is critical for experimental success. This resource is designed to help you troubleshoot and prevent hydrolysis, a common issue with ester-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What is Isoxazol-5-yl-acetic acid methyl ester, and why is it prone to hydrolysis?

Isoxazol-5-yl-acetic acid methyl ester is a chemical compound featuring a methyl ester functional group attached to an isoxazole ring via an acetic acid linker. The primary point of vulnerability is the ester group, which is susceptible to hydrolysis—a chemical reaction with water that cleaves the ester bond. This reaction results in the formation of Isoxazol-5-yl-acetic acid and methanol.

The rate of this hydrolysis is influenced by several factors, including the presence of moisture, temperature, and the pH of the environment.[1] The isoxazole ring itself is generally stable but can become more labile, particularly under basic conditions.[2][3]

Q2: What are the visible signs of hydrolysis in my sample?

Detecting the initial stages of hydrolysis without analytical instrumentation can be challenging. However, significant degradation may present as:

  • Changes in Physical State: The pure ester is typically a solid or oil. The formation of the carboxylic acid, which may have different physical properties, could lead to a change in appearance, such as the sample becoming gummy or appearing wet.

  • Alteration in Solubility: The carboxylic acid hydrolysis product will have different solubility characteristics than the parent ester. You might observe that a previously soluble sample no longer fully dissolves in a non-polar solvent.

  • pH Shift: If the compound is dissolved in an unbuffered aqueous solution, the formation of the acidic hydrolysis product will cause a decrease in the pH.

For definitive identification and quantification of hydrolysis, analytical techniques are necessary.

Q3: Which analytical methods are recommended for detecting and quantifying hydrolysis?

To accurately assess the stability of your Isoxazol-5-yl-acetic acid methyl ester, the following analytical methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common and effective methods. By developing a suitable chromatographic method, you can separate the parent ester from its carboxylic acid degradant and quantify the percentage of each. You would typically observe the appearance of a new, more polar peak corresponding to the carboxylic acid.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used to separate and identify the ester and its hydrolysis products.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be a powerful tool to monitor the rate of hydrolysis.[6] You can observe the disappearance of the methyl ester singlet (around 3.7 ppm) and the appearance of new signals corresponding to the carboxylic acid.

Troubleshooting Guide: Storage-Related Hydrolysis

This section provides a systematic approach to identifying and resolving issues related to the hydrolysis of Isoxazol-5-yl-acetic acid methyl ester during storage.

Issue 1: Suspected Hydrolysis After Short-Term Storage
  • Symptoms:

    • Inconsistent results in bioassays or chemical reactions.

    • Appearance of a new spot on Thin Layer Chromatography (TLC) that is more polar than the starting material.

    • A noticeable change in the physical appearance of the compound.

  • Possible Causes:

    • Exposure to Atmospheric Moisture: The compound may have been handled or stored in a humid environment. Hygroscopic chemicals readily absorb moisture from their surroundings, which can initiate hydrolysis.[7]

    • Inappropriate Storage Temperature: Elevated temperatures can accelerate the rate of hydrolysis.[1]

    • Contaminated Storage Container: The storage vial or container may have residual moisture or acidic/basic contaminants.

  • Troubleshooting Steps:

    • Analytical Confirmation:

      • Protocol: Prepare a sample of the stored material and analyze it using HPLC or ¹H NMR to confirm the presence of the hydrolyzed product, Isoxazol-5-yl-acetic acid.

      • Expected Result: The presence of a peak corresponding to the carboxylic acid confirms hydrolysis.

    • Review Storage Conditions:

      • Check Temperature Logs: Ensure the compound was stored at the recommended temperature (see Q4 in the FAQs for details).

      • Assess Humidity Control: Evaluate the ambient humidity of the storage and handling areas.

    • Implement Corrective Actions:

      • Use of Desiccants: Store the compound in a desiccator containing a suitable desiccant like silica gel or bentonite clay to minimize moisture exposure.[7][8][9]

      • Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing the compound under an inert atmosphere of nitrogen or argon.[10][11][12]

      • Proper Container Selection: Use clean, dry, and tightly sealed amber glass vials to protect from moisture and light.[13]

Issue 2: Progressive Degradation During Long-Term Storage
  • Symptoms:

    • A gradual but significant decrease in the purity of the compound over months, as determined by routine analytical checks.

    • A noticeable decline in the performance of the compound in standardized assays.

  • Possible Causes:

    • Slow, Continuous Moisture Ingress: Even with seemingly proper storage, minute amounts of moisture can enter the storage container over extended periods.

    • Autocatalysis: The carboxylic acid product of hydrolysis can catalyze further hydrolysis of the ester, leading to an accelerated degradation rate over time.[14]

    • pH Instability: The isoxazole ring can be susceptible to opening under basic conditions, which could be a secondary degradation pathway if the storage environment is not neutral.[2][15]

  • Troubleshooting Steps:

    • Quantitative Stability Study:

      • Protocol: If not already in place, initiate a formal stability study. Store aliquots of a new, pure batch of the compound under various conditions (e.g., refrigerated, at room temperature, with and without desiccant, under inert gas). Analyze the purity of each aliquot at regular intervals (e.g., 1, 3, 6, and 12 months).

      • Data Analysis: Plot the percentage of the parent ester remaining over time for each storage condition to determine the optimal storage parameters.

    • Re-purification and Re-evaluation:

      • If a significant portion of the material has degraded, it may be necessary to re-purify the compound using techniques like column chromatography to remove the hydrolysis product before use.

    • Enhanced Long-Term Storage Protocol:

      • Aliquotting: For long-term storage, it is highly recommended to divide the bulk material into smaller, single-use aliquots. This practice minimizes the exposure of the entire batch to atmospheric conditions each time the material is needed.

      • Inert Gas Blanketing: Before sealing each aliquot, flush the vial with an inert gas like argon or nitrogen to displace any air and moisture.[11][16]

      • Sealing: Use high-quality vials with PTFE-lined caps to ensure a tight seal. For utmost protection, consider ampulizing the compound under an inert atmosphere.

Visualization of Hydrolysis and Troubleshooting

To better understand the chemical transformation and the steps to mitigate it, please refer to the following diagrams:

Hydrolysis_Mechanism cluster_products Hydrolysis Products Ester Isoxazol-5-yl-acetic acid methyl ester Intermediate Tetrahedral Intermediate Ester->Intermediate + H₂O Water Water (H₂O) Water->Intermediate Acid Isoxazol-5-yl-acetic acid Intermediate->Acid - Methanol Methanol Methanol Intermediate->Methanol

Caption: Mechanism of ester hydrolysis.

Troubleshooting_Workflow Start Suspected Hydrolysis Analysis Confirm with HPLC or NMR Start->Analysis Review Review Storage Conditions (Temp, Humidity) Analysis->Review ShortTerm Short-Term Storage Issue? Review->ShortTerm LongTerm Long-Term Storage Issue? ShortTerm->LongTerm No Corrective_Short Implement Corrective Actions: - Use Desiccants - Inert Atmosphere - Proper Containers ShortTerm->Corrective_Short Yes Corrective_Long Enhanced Long-Term Protocol: - Aliquotting - Inert Gas Blanketing - High-Quality Sealing LongTerm->Corrective_Long Yes End Stable Compound Corrective_Short->End Corrective_Long->End

Caption: Troubleshooting workflow for hydrolysis.

Data Summary: Factors Influencing Ester Hydrolysis

The following table summarizes the key factors that can accelerate the hydrolysis of Isoxazol-5-yl-acetic acid methyl ester and the recommended mitigation strategies.

FactorImpact on Hydrolysis RateRecommended Mitigation Strategy
Moisture HighStore in a desiccator with a drying agent (e.g., silica gel, bentonite clay).[7][8][9]
Temperature HighStore at reduced temperatures (e.g., 2-8°C or -20°C).[1][17]
pH Acidic or Basic ConditionsStore as a solid in a neutral environment. Avoid exposure to acidic or basic vapors.[1][18]
Oxygen ModerateStore under an inert atmosphere (e.g., nitrogen or argon).[10][11][12]
Light Potential for PhotodegradationStore in amber vials or protect from light.[4]
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis of Hydrolysis
  • Standard Preparation:

    • Accurately weigh approximately 1 mg of a pure reference standard of Isoxazol-5-yl-acetic acid methyl ester.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • If available, prepare a separate standard of the potential hydrolysis product, Isoxazol-5-yl-acetic acid, in the same manner.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the stored sample suspected of hydrolysis.

    • Dissolve in the same solvent as the standard to a final concentration of 1 mg/mL.

  • HPLC Analysis:

    • Inject equal volumes of the standard and sample solutions onto a suitable reversed-phase HPLC column (e.g., C18).

    • Use a mobile phase gradient that allows for the separation of the relatively non-polar ester from the more polar carboxylic acid (e.g., a water/acetonitrile gradient with 0.1% formic acid).

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Compare the chromatogram of the sample to that of the standard(s) to identify and quantify the parent ester and the hydrolysis product.

Protocol 2: Long-Term Storage Under Inert Atmosphere
  • Preparation:

    • Ensure the Isoxazol-5-yl-acetic acid methyl ester is of high purity and free of solvent.

    • Use clean, dry amber glass vials with PTFE-lined screw caps.

  • Aliquotting:

    • In a low-humidity environment (e.g., a glove box or a dry room), carefully weigh the desired amount of the compound into each vial.

  • Inerting:

    • Insert a long needle connected to a source of inert gas (argon or nitrogen) into the vial, with the tip of the needle near the bottom.

    • Gently flush the vial with the inert gas for 1-2 minutes to displace all air.

    • While still flushing, slowly withdraw the needle and immediately cap the vial tightly.

  • Sealing and Storage:

    • For extra protection, wrap the cap and neck of the vial with Parafilm®.

    • Label the vial clearly with the compound name, batch number, date, and storage conditions.

    • Place the sealed vial in a freezer (-20°C or colder) for long-term storage.

By adhering to these guidelines, researchers can significantly minimize the risk of hydrolysis and ensure the long-term stability and integrity of their Isoxazol-5-yl-acetic acid methyl ester samples.

References
  • Ester Hydrolysis: Organic Chemistry Study Guide. (2025, August 15). Fiveable.
  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (2025, December). Benchchem.
  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC.
  • Synthetic reactions using isoxazole compounds. N/A.
  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.
  • Esters Hydrolysis: Types and their Mechanisms. (2023, February 7). PSIBERG.
  • Principles of Inert Atmosphere Storage. (2024, December 27). ResearchGate.
  • Stability issues of the oxazole ring in (2,5 - Benchchem. Benchchem.
  • 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. (1991, December). PubMed.
  • Rate of hydrolysis of ester in presence of an acidic medium. (2019, April 21). Chemistry Stack Exchange.
  • The Importance of Inerting. Air Products.
  • Inert Atmosphere. Zamann Pharma Support GmbH.
  • Rate of hydrolysis of ester in presence of an acidic medium. (2019, April 21). Chemistry Stack Exchange.
  • Storage of air and temperature sensitive reagents [closed]. (2023, November 4). Chemistry Stack Exchange.
  • How do you store chemicals in inert gas? (2025, January 14). Sciencemadness.org.
  • Storage of air and temperature sensitive reagents [closed]. (2023, November 4). Chemistry Stack Exchange.
  • How do you store chemicals in inert gas? (2025, January 14). Sciencemadness.org.
  • Determination of the Esters by Alkaline Hydrolysis. Tennessee Academy of Science.
  • 5 Types Of Natural Desiccants For Sustainable Moisture Control Solutions. (2024, February 6). N/A.
  • The How and Why of Keeping it Dry with Desiccant. (2023, September 26). Armor Protective Packaging®.
  • SAFETY DATA SHEET. Fisher Scientific.

Sources

Optimization

Isoxazol-5-yl-acetic Acid Methyl Ester: Technical Support &amp; Troubleshooting Center

Welcome to the dedicated technical support center for the handling, reactivity, and stability of Isoxazol-5-yl-acetic acid methyl ester . This guide is engineered for researchers and drug development professionals who re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the handling, reactivity, and stability of Isoxazol-5-yl-acetic acid methyl ester . This guide is engineered for researchers and drug development professionals who require precise control over this bifunctional molecule. Because this compound features both a hydrolyzable ester and a base-sensitive heterocyclic ring, standard laboratory protocols often lead to unexpected degradation.

Below, you will find mechanistic insights, quantitative stability data, diagnostic troubleshooting guides, and self-validating experimental protocols designed to ensure high-yield transformations.

Mechanistic Knowledge Base (FAQs)

Q: Why does my compound degrade into multiple impurities during basic workups, while remaining stable in acid? A: The molecule presents a "dual threat" of base lability. While the methyl ester undergoes expected saponification, the 3-unsubstituted isoxazole ring is highly susceptible to base-catalyzed ring cleavage. Because the C3 position lacks a substituent, hydroxide or alkoxide bases can easily abstract the relatively acidic C3 proton. This deprotonation triggers a cascade N–O bond cleavage, yielding a cyanoenolate intermediate . Conversely, the isoxazole nitrogen is exceptionally weakly basic ( pKa​≈−3 ). In acidic environments, the ring remains unprotonated and resists nucleophilic attack, making it highly stable .

Q: Can I hydrolyze the ester to the carboxylic acid without destroying the isoxazole ring? A: Yes, but it requires exploiting the kinetic differences between the two pathways. Saponification is a nucleophilic addition-elimination reaction, while ring cleavage relies on an E1cB-like deprotonation . By utilizing a mild Lewis acidic base like Lithium Hydroxide (LiOH) at reduced temperatures (0°C), the lithium ion coordinates the ester carbonyl, accelerating saponification while the higher-barrier ring cleavage is kinetically frozen.

G Molecule Isoxazol-5-yl-acetic acid methyl ester Acidic Acidic Conditions (pH < 4) Molecule->Acidic Basic Basic Conditions (pH > 8) Molecule->Basic EsterAcid Slow Ester Hydrolysis (Isoxazol-5-yl-acetic acid) Acidic->EsterAcid RingStable Isoxazole Ring Intact Acidic->RingStable EsterBase Rapid Saponification (Isoxazol-5-yl-acetate) Basic->EsterBase RingCleavage C3-H Deprotonation & Ring Cleavage (Cyanoenol) Basic->RingCleavage

Fig 1. Divergent degradation pathways of Isoxazol-5-yl-acetic acid methyl ester in acid vs base.

Quantitative Stability Profiles

To aid in experimental planning, the following table summarizes the kinetic stability of the 3-unsubstituted isoxazole core and the methyl ester under various pH and temperature conditions.

pH ConditionTemperature (°C)Ester Hydrolysis RateRing Cleavage RateDominant DegradantEst. Half-life ( t1/2​ )
pH 2.0 (Acidic) 25°CVery SlowNegligibleIntact Carboxylic Acid> 48.0 h
pH 7.4 (Neutral) 25°CNegligibleNegligibleNone (Stable)> 72.0 h
pH 10.0 (Basic) 25°CModerateModerateCyanoenol + Acid~ 6.0 h
pH 10.0 (Basic) 37°CFastFastCyanoenol~ 1.2 h

Data synthesized from kinetic evaluations of homologous 3-unsubstituted isoxazole systems .

Diagnostic Troubleshooting Guide

If you are experiencing low yields or unexpected byproducts during synthesis or extraction, consult this diagnostic matrix:

  • Symptom: LCMS analysis of the product mixture shows a mass corresponding to [M−32] (loss of methanol), but 1H -NMR reveals the disappearance of the characteristic isoxazole C3-H singlet (typically observed around δ 8.2 - 8.5 ppm).

    • Root Cause: The base used during the reaction or workup was too strong or the temperature was too high, leading to C3-H deprotonation and complete ring opening to the cyanoenol derivative.

    • Corrective Action: Switch from NaOH/KOH to LiOH. Ensure the reaction temperature never exceeds 4°C. Do not use basic aqueous solutions (like saturated NaHCO3​ ) for extended phase separations.

  • Symptom: The compound degrades entirely during silica gel chromatography.

    • Root Cause: Highly active (acidic) silanol groups on standard silica gel can catalyze ester hydrolysis if the sample is left on the column too long, though the ring will survive.

    • Corrective Action: Flush the column quickly, or pre-treat the silica with 1% triethylamine (TEA) to neutralize active acidic sites, ensuring the TEA is thoroughly washed out before loading to prevent base-catalyzed ring opening.

Validated Experimental Protocols

Protocol A: Chemoselective Saponification (Self-Validating)

This protocol is designed to hydrolyze the methyl ester to the corresponding carboxylic acid while strictly preserving the base-sensitive isoxazole ring.

Causality Note: We use LiOH instead of NaOH because Li+ coordinates to the ester carbonyl, increasing its electrophilicity and accelerating saponification at 0°C. We quench with 10% Citric Acid because it lowers the pH to ~3.5 (protonating the carboxylate for extraction) without introducing strong mineral acids (like HCl) that could trigger unwanted side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of Isoxazol-5-yl-acetic acid methyl ester in a 3:1 mixture of Tetrahydrofuran (THF) and Deionized Water (0.1 M concentration).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate strictly to 0°C for 10 minutes.

  • Base Addition: Dropwise, add 1.1 equivalents of a pre-chilled 1.0 M aqueous LiOH solution over 5 minutes.

  • Self-Validation (Monitoring): Stir at 0°C. Every 15 minutes, pull a 10 μL aliquot, quench into 100 μL of acetonitrile, and analyze via LCMS.

    • Diagnostic Check: Look for the [M+H]+ of the desired acid. If a peak corresponding to the cyanoenol fragment appears, the reaction is over-progressing. Immediately proceed to Step 5.

  • Quenching: Once the starting ester is consumed (typically 45-60 minutes), immediately quench the reaction by adding cold 10% aqueous citric acid until the pH reaches 4.0 (measured via pH paper).

  • Extraction: Extract the aqueous layer three times with cold Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at ≤30°C .

G Start Start Saponification Temp Maintain 0°C to 4°C Start->Temp Base Add 1.1 eq LiOH (THF/H2O) Temp->Base Monitor Monitor via TLC/LCMS (Every 15 mins) Base->Monitor Decision Is Ester Consumed? Monitor->Decision Decision->Monitor No Quench Quench immediately with 10% Citric Acid Decision->Quench Yes Extract Extract with EtOAc (pH 4-5) Quench->Extract Degradation Ring Cleavage Detected? Extract->Degradation Troubleshoot Reduce Base eq. or Lower Temp Degradation->Troubleshoot Yes

Fig 2. Self-validating workflow for chemoselective ester hydrolysis preventing ring cleavage.

Protocol B: pH Stability Assessment Workflow

Before utilizing this compound in biological assays or complex formulations, validate its stability in your specific buffer system.

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 2.0 (Citrate), pH 7.4 (Phosphate), and pH 10.0 (Borate).

  • Stock Solution: Prepare a 10 mM stock of the ester in HPLC-grade DMSO.

  • Incubation: Spike the stock solution into each buffer to achieve a final concentration of 100 μM (1% DMSO final). Incubate in a thermoshaker at 37°C.

  • Sampling: At t=0,1,2,4, and 8 hours, remove a 50 μL aliquot and quench with 50 μL of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 10,000 x g for 5 minutes and analyze the supernatant via LCMS to plot the degradation kinetics.

References

  • Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities and Design of Haptens for Antibody Production. Journal of the American Chemical Society. URL:[Link]

  • Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. Journal of Pharmaceutical Sciences (via PubMed). URL:[Link]

  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition (via PubMed). URL: [Link]

Troubleshooting

Technical Support Center: Isoxazol-5-yl-acetic Acid Methyl Ester Synthesis &amp; Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges researchers face when synthesizing and purifying Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges researchers face when synthesizing and purifying Methyl 2-(3-methylisoxazol-5-yl)acetate (CAS: 27349-40-2)[1].

This compound is a highly valued building block in medicinal chemistry, most notably utilized in the solid-phase synthesis of von Hippel-Lindau (VHL) protein ligands for targeted protein degradation (PROTACs)[2][3]. However, its synthesis from 3-methyl-5-isoxazoleacetic acid (CAS: 19668-85-0)[4] is frequently plagued by regioisomeric carryover, incomplete esterification, and hydrolytic degradation. This guide provides field-proven causality, troubleshooting FAQs, and self-validating protocols to ensure >98% batch purity.

Part 1: Mechanistic Troubleshooting FAQs

Q1: My HPLC trace shows a closely eluting double peak (ΔRT ~0.2 - 0.5 min). What is this impurity and how do I resolve it?

Causality: You are likely observing a regioisomer impurity , specifically the 5-methylisoxazol-3-yl-acetic acid methyl ester derivative. If your upstream precursor was synthesized de novo via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene, the reaction inherently lacks absolute regiocontrol, yielding a mixture of 3,5-disubstituted isoxazole regioisomers[5]. Because the physicochemical properties of these regioisomers are nearly identical, they carry over into the esterification step. Resolution: Do not attempt to separate the regioisomers at the methyl ester stage if possible. It is far more efficient to purify the precursor free acid (CAS: 19668-85-0) via recrystallization prior to esterification[2]. If you must separate them at the ester stage, utilize a shallow-gradient silica gel chromatography (e.g., 5-15% EtOAc in Hexanes)[5].

Q2: I am detecting a highly polar impurity that streaks on TLC and elutes very early on reverse-phase HPLC. Why is this happening?

Causality: This is the unreacted free acid (3-methyl-5-isoxazoleacetic acid)[4]. Esterification using methanol and a catalytic acid (like H2​SO4​ ) or thionyl chloride is an equilibrium-driven process. If trace moisture is introduced during the reaction or if the aqueous workup is prolonged, the methyl ester rapidly hydrolyzes back to the free acid. Resolution: Ensure strictly anhydrous conditions during the reaction. During workup, implement a self-validating basic wash: wash the organic phase with saturated aqueous NaHCO3​ and verify the aqueous layer's pH is 8-9. This guarantees that 100% of the residual free acid is deprotonated and partitioned into the aqueous waste.

Q3: Why does my purified batch darken from a colorless liquid to a yellow-brown oil upon storage?

Causality: Isoxazole derivatives possess a degree of sensitivity to prolonged light exposure and oxidative environments, which can lead to ring-opening or polymerization side reactions. Resolution: The physical form of the pure compound is a liquid[6]. It must be stored sealed in a dry, well-ventilated environment at room temperature (or 2-8°C for long-term stability) and protected from light[1][2].

Part 2: Visual Troubleshooting Workflows

ReactionPathway SM 3-Methyl-5-isoxazoleacetic acid (CAS: 19668-85-0) Reagents Esterification (MeOH, H2SO4 or SOCl2) SM->Reagents Imp2 Regioisomer Impurity (3-yl-acetate derivative) SM->Imp2 Upstream Carryover Product Methyl 2-(3-methylisoxazol-5-yl)acetate (Target, CAS: 27349-40-2) Reagents->Product Primary Pathway Imp1 Unreacted Free Acid (Hydrolysis Product) Reagents->Imp1 Moisture/Incomplete

Fig 1. Synthesis pathway and common impurity origins for isoxazol-5-yl-acetic acid methyl ester.

Purification Start Crude Reaction Mixture Wash Aqueous NaHCO3 Wash (pH 8-9) Start->Wash Phase Organic Phase (Product + Regioisomers) Wash->Phase Organics AqPhase Aqueous Phase (Free Acid Impurity) Wash->AqPhase Aqueous Chroma Silica Gel Chromatography (Hexane/EtOAc) Phase->Chroma Pure Pure Methyl Ester (>98% Purity) Chroma->Pure

Fig 2. Step-by-step downstream purification workflow to isolate the target methyl ester.

Part 3: Analytical Signatures for Impurity Identification

To accurately troubleshoot your batch, cross-reference your analytical data with the diagnostic signatures below.

CompoundHPLC RT (Generic RP-C18)Diagnostic 1 H NMR Shifts ( CDCl3​ , 400 MHz)TLC Rf​ (Hexane:EtOAc 7:3)
Target Methyl Ester ~4.5 minδ 6.05 (s, 1H, isoxazole-CH), 3.75 (s, 3H, OCH3​ ), 3.70 (s, 2H, CH2​ )0.45 (UV active)
Free Acid Impurity ~2.1 minδ 10.5 (br s, 1H, COOH), 6.08 (s, 1H, isoxazole-CH)0.10 (Streaks)
Regioisomer (3-yl) ~4.3 minδ 6.15 (s, 1H, isoxazole-CH), 3.65 (s, 2H, CH2​ )0.42 (UV active)

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a thionyl chloride ( SOCl2​ ) mediated esterification, which drives the reaction to completion by generating HCl and SO2​ gases, preventing the equilibrium issues seen in Fischer esterifications.

Step 1: Activation & Esterification
  • Preparation: Suspend 3-methyl-5-isoxazoleacetic acid (1.0 eq) in anhydrous Methanol (0.5 M concentration) under an inert argon atmosphere.

  • Activation: Cool the flask to 0°C using an ice bath. Dropwise, add Thionyl Chloride (1.2 eq). Causality: Adding SOCl2​ to methanol generates reactive methyl chlorosulfite and HCl in situ, which rapidly converts the carboxylic acid to the methyl ester without introducing water.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation Check: Spot the reaction on TLC (Hexane:EtOAc 7:3). The disappearance of the baseline streak ( Rf​ 0.10) confirms complete consumption of the starting material.

Step 2: Quench & Workup
  • Concentration: Concentrate the reaction mixture under reduced pressure to remove excess methanol and volatiles.

  • Partitioning: Dissolve the crude residue in Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Basic Wash (Critical Step): Wash the organic layer with saturated aqueous NaHCO3​ (2 x 50 mL). Self-Validation: Test the aqueous layer with pH paper. It must read pH 8-9. If it is acidic, repeat the basic wash. This guarantees the removal of any trace unreacted free acid.

  • Drying: Wash with brine, dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate.

Step 3: Purification
  • Chromatography: Load the crude oil onto a silica gel column. Elute using a shallow gradient of 5% to 15% EtOAc in Hexanes[5].

  • Fraction Collection: The regioisomer (if present from upstream carryover) will elute slightly faster than the target product. Collect fractions in small volumes and verify via HPLC or NMR.

  • Storage: Concentrate the pure fractions to yield Methyl 2-(3-methylisoxazol-5-yl)acetate as a colorless to pale-yellow liquid[1]. Flush the vial with argon, seal tightly, and store at 2-8°C[2].

Part 5: References

  • LookChem. Cas 19668-85-0, 3-METHYL-5-ISOXAZOLEACETIC ACID 98. Retrieved from: [Link][2]

  • Journal of Medicinal Chemistry (ACS Publications). Design and Synthesis of Isoxazoline Derivatives as Factor Xa Inhibitors. Retrieved from: [Link][5]

  • University of Edinburgh / ACS. Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1 alpha. Retrieved from:[Link][3]

Sources

Optimization

Technical Support Center: Reaction Temperature Optimization for Isoxazol-5-yl-acetic Acid Methyl Ester Derivatives

Welcome to the Technical Support Center. Synthesizing Isoxazol-5-yl-acetic acid methyl ester derivatives presents a unique set of challenges for drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing Isoxazol-5-yl-acetic acid methyl ester derivatives presents a unique set of challenges for drug development professionals. Because the methyl ester moiety is sensitive to harsh conditions, achieving the delicate balance between driving the isoxazole ring closure and preventing molecular degradation is paramount.

In these syntheses—whether utilizing the condensation of 1,3-dicarbonyls with hydroxylamine or 1,3-dipolar cycloadditions—1[1].

Mechanistic Insight: The Kinetic vs. Thermodynamic Balance

Understanding the causality behind temperature adjustments will empower you to self-validate your experimental designs:

  • Kinetic Control (Low Temperatures): Lower thermal energy restricts the reaction to the pathway with the lowest activation barrier. In cycloadditions, this favors the desired regioselective alignment of dipoles and2[2].

  • Thermodynamic Control (High Temperatures): Elevated heat provides the energy required to overcome the dehydration barrier for final ring closure[1]. However, pushing temperatures too high (>120°C) introduces severe risks for Isoxazol-5-yl-acetic acid methyl esters, including 3[3].

Workflow Visualization

The following diagram maps the logical pathways and thermal thresholds for optimizing your synthesis.

TempOptimization Start Synthesis Route Selection: Isoxazol-5-yl-acetic acid methyl ester RouteA 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) Start->RouteA RouteB Claisen Condensation (1,3-Dicarbonyl + NH2OH) Start->RouteB GenNO In situ Nitrile Oxide Gen. T = 0°C to 25°C (Prevents Furoxan Dimerization) RouteA->GenNO Mix Nucleophilic Attack T = 25°C (Forms Monoxime Intermediate) RouteB->Mix Cyclo Cycloaddition Phase T = 50°C to 80°C (Kinetic Regioselectivity) GenNO->Cyclo Degrad Critical Failure: T > 120°C Ester Hydrolysis / Oxazole Rearrangement Cyclo->Degrad Excess Heat Dehyd Dehydration & Closure T = 60°C to 100°C (Thermodynamic Control) Mix->Dehyd Dehyd->Degrad Excess Heat

Temperature optimization pathways for isoxazole ester synthesis highlighting thermal thresholds.

Troubleshooting Guides & FAQs

Q1: My 1,3-dipolar cycloaddition is yielding high amounts of furoxan dimers instead of the desired isoxazole ester. How can I fix this? A1: You are likely generating the nitrile oxide at too high of a temperature. Nitrile oxides are highly reactive and2[2]. Solution: Implement a temperature-ramped protocol. Generate the nitrile oxide in situ at 0°C to 25°C, ensuring the dipolarophile (alkyne) is already present in the reaction mixture. Once generated, slowly warm the reaction to 50–80°C to facilitate the cycloaddition[2].

Q2: During the condensation of a 1,3-dicarbonyl precursor with hydroxylamine, the reaction stalls at the acyclic monoxime intermediate. Should I increase the temperature to 150°C? A2: No. While elevated temperatures provide the activation energy required for the dehydration step, exceeding 120°C with an isoxazol-5-yl-acetic acid methyl ester derivative risks thermal degradation. High heat can cause ester hydrolysis (if trace water is present), decarboxylation, or even 3[3]. Solution: Instead of aggressive heating, switch to chemical activation. Maintain a mild temperature (60°C–80°C) and4[4].

Q3: I am observing a mixture of regioisomers. How does temperature influence regioselectivity in these reactions? A3: Regioselectivity is heavily influenced by the balance between kinetic and thermodynamic control. In both Claisen synthesis and 1,3-dipolar cycloadditions, 1[1]. High temperatures can provide enough energy to overcome the activation barrier of the less favored pathway, leading to a mixture. Solution: Scout lower temperature ranges (e.g., 40°C–60°C) with extended reaction times. If conversion is too slow,2 to achieve rapid heating without prolonged thermal exposure[2].

Quantitative Data Presentation

Table 1: Temperature Scouting Parameters & Expected Outcomes

Temperature RangeReaction PhaseKinetic/Thermodynamic StateObserved Outcome / Risk Profile
0°C – 25°C Reagent Mixing / Nitrile Oxide Gen.Kinetic ControlSafe intermediate formation; prevents furoxan dimerization[2].
50°C – 80°C Cycloaddition / Mild CondensationKinetic / Mild ThermodynamicOptimal "Goldilocks Zone" for ring closure with high regioselectivity[1].
80°C – 100°C Catalyzed DehydrationThermodynamic ControlRapid closure; requires acid catalyst to prevent prolonged thermal exposure[1].
> 120°C Uncatalyzed DehydrationExtreme ThermodynamicHigh risk of ester hydrolysis, decarboxylation, or oxazole rearrangement[1],[3].
Experimental Protocol

Step-by-Step Methodology: Microwave-Assisted Synthesis via 1,3-Dipolar Cycloaddition Objective: Achieve rapid ring closure while minimizing thermal degradation of the methyl ester moiety. This self-validating protocol uses a low-temperature generation step to prevent dimerization, followed by controlled microwave heating to overcome the activation barrier.

Step 1: Preparation of Reactants

  • In a microwave-safe vial, dissolve the aldoxime precursor (1.0 eq) and methyl 3-butynoate (dipolarophile, 1.2 eq) in a high-dielectric solvent such as methanol or ethanol (5 mL)[2].

  • Cool the vial to 0°C in an ice bath.

Step 2: In Situ Nitrile Oxide Generation

  • Slowly add the oxidizing agent (e.g., Chloramine-T or NCS) to the cooled solution to generate the nitrile oxide in situ.

  • Stir at 0°C to 25°C for 30 minutes. Causality: Maintaining this low temperature ensures complete generation while strictly preventing thermal dimerization into furoxans[2].

Step 3: Microwave-Assisted Cycloaddition

  • Seal the vial and place it in the microwave reactor cavity.

  • Set the dynamic temperature control (IR sensor) to a ceiling of 80°C–100°C. Avoid fixed power modes to prevent thermal overshoots that destroy the ester group.[1]

  • Irradiate for 5 to 15 minutes. This short exposure surpasses the activation energy for cycloaddition without degrading the ester[1],[2].

Step 4: Rapid Quench and Workup

  • Utilize compressed air cooling in the microwave to rapidly bring the vial back to room temperature[1].

  • Remove the solvent under reduced pressure.

  • Purify the crude residue via silica gel column chromatography (e.g., ethyl acetate/petroleum ether) to isolate the pure Isoxazol-5-yl-acetic acid methyl ester[4].

References
  • Lewis acid-promoted direct synthesis of isoxazole derivatives - National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - American Chemical Society (ACS) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Isoxazol-5-yl-acetic Acid Methyl and Ethyl Esters

Introduction In the landscape of modern drug discovery and organic synthesis, isoxazole-containing compounds are of paramount importance, serving as versatile scaffolds in a myriad of biologically active molecules. The f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, isoxazole-containing compounds are of paramount importance, serving as versatile scaffolds in a myriad of biologically active molecules. The functionalization of the isoxazole core is a critical aspect of medicinal chemistry, and the reactivity of appended side chains often dictates the synthetic routes toward novel therapeutics. This guide provides an in-depth technical comparison of the reactivity of two closely related and synthetically valuable intermediates: isoxazol-5-yl-acetic acid methyl ester and isoxazol-5-yl-acetic acid ethyl ester.

While direct, head-to-head comparative studies on these specific molecules are not extensively documented in peer-reviewed literature, this guide will leverage well-established principles of organic chemistry to provide a robust predictive analysis of their reactivity. We will delve into the subtle yet significant differences arising from the choice of a methyl versus an ethyl ester, supported by analogous experimental data from the broader class of esters. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies involving these key isoxazole intermediates.

Physicochemical Properties: A Tale of Two Esters

The seemingly minor difference between a methyl and an ethyl group imparts distinct physicochemical properties to the respective esters. These properties can influence reaction conditions, solvent choice, and purification methods.

PropertyIsoxazol-5-yl-acetic Acid Methyl EsterIsoxazol-5-yl-acetic Acid Ethyl EsterRationale
Molecular Weight LowerHigherAddition of a CH₂ group.
Boiling Point LowerHigherIncreased van der Waals forces with larger alkyl chain.
Polarity Slightly HigherSlightly LowerThe ethyl group is slightly more electron-donating and larger, reducing overall polarity compared to the more compact methyl ester.
Solubility Generally higher solubility in polar solvents.Generally higher solubility in nonpolar organic solvents."Like dissolves like" principle.

These fundamental differences are critical in practical laboratory settings. For instance, the lower boiling point of the methyl ester may be advantageous for reactions requiring gentle heating and easy removal of the solvent, while the ethyl ester's higher boiling point might be preferable for reactions conducted at elevated temperatures.

Comparative Reactivity: A Mechanistic Perspective

The reactivity of the ester group in both molecules is primarily dictated by the electrophilicity of the carbonyl carbon. Nucleophilic acyl substitution is the archetypal reaction for esters, and its rate is influenced by both electronic and steric factors.

Electronic Effects

The ethyl group is known to be slightly more electron-donating (inductive effect, +I) than the methyl group. This increased electron-donating character of the ethyl group in the ethyl ester renders the carbonyl carbon marginally less electrophilic compared to the methyl ester.[1] Consequently, from a purely electronic standpoint, isoxazol-5-yl-acetic acid methyl ester is expected to be slightly more reactive towards nucleophiles. [1]

Steric Effects

The most significant difference in reactivity stems from steric hindrance. The ethyl group is bulkier than the methyl group.[2] This increased steric bulk around the carbonyl group in the ethyl ester impedes the approach of a nucleophile.[2][3] This effect is more pronounced with larger, more sterically demanding nucleophiles. Therefore, based on steric considerations, isoxazol-5-yl-acetic acid methyl ester is anticipated to exhibit significantly higher reactivity in most nucleophilic acyl substitution reactions. [1]

G cluster_0 Methyl Ester cluster_1 Ethyl Ester Methyl_Ester Isoxazol-5-yl-acetic Acid Methyl Ester Me_Carbonyl Carbonyl Carbon (More Electrophilic) Methyl_Ester->Me_Carbonyl Less e⁻ donating Me_Attack Nucleophilic Attack (Less Hindered) Me_Carbonyl->Me_Attack Me_Reactivity Higher Reactivity Me_Attack->Me_Reactivity Ethyl_Ester Isoxazol-5-yl-acetic Acid Ethyl Ester Et_Carbonyl Carbonyl Carbon (Less Electrophilic) Ethyl_Ester->Et_Carbonyl More e⁻ donating Et_Attack Nucleophilic Attack (More Hindered) Et_Carbonyl->Et_Attack Et_Reactivity Lower Reactivity Et_Attack->Et_Reactivity G Ester Isoxazol-5-yl-acetic Acid Methyl or Ethyl Ester Reaction Stir at RT to 60°C Ester->Reaction NaOH NaOH (aq) NaOH->Reaction Solvent THF/Methanol Solvent->Reaction Workup Acidify (e.g., 1M HCl) Extract with Organic Solvent Reaction->Workup Product Isoxazol-5-yl-acetic Acid Workup->Product

Caption: General workflow for the hydrolysis of isoxazol-5-yl-acetic acid esters.

Step-by-Step Methodology:

  • Dissolve the isoxazol-5-yl-acetic acid ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 v/v).

  • Add an aqueous solution of sodium hydroxide (1.1 - 2.0 eq, e.g., 1 M).

  • Stir the reaction mixture at room temperature or gently heat (e.g., 60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and acidify with 1 M HCl until the pH is acidic (pH ~2-3).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting ester spot and the appearance of a more polar spot corresponding to the carboxylic acid. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Aminolysis

The reaction of esters with amines to form amides is a cornerstone of peptide synthesis and the generation of diverse compound libraries.

  • Predicted Reactivity: The methyl ester will undergo aminolysis more readily than the ethyl ester. The steric hindrance of the ethyl group will slow down the nucleophilic attack of the amine. This is particularly true for bulkier amines.

Experimental Protocol: Direct Aminolysis

G Ester Isoxazol-5-yl-acetic Acid Methyl or Ethyl Ester Reaction Heat (e.g., reflux) Ester->Reaction Amine Amine (R-NH₂) (1.1 - 2.0 eq) Amine->Reaction Solvent Methanol or neat Solvent->Reaction Workup Remove Volatiles Purify by Chromatography Reaction->Workup Product Isoxazol-5-yl-acetamide Derivative Workup->Product

Caption: General workflow for the aminolysis of isoxazol-5-yl-acetic acid esters.

Step-by-Step Methodology:

  • To the isoxazol-5-yl-acetic acid ester (1.0 eq), add the desired amine (1.1 - 2.0 eq).

  • The reaction can be performed neat or in a suitable solvent such as methanol.

  • Heat the reaction mixture (e.g., to reflux) and monitor by TLC.

  • Upon completion, remove the solvent and excess amine under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Self-Validation: The reaction can be monitored by the disappearance of the ester and amine starting materials and the appearance of the amide product on a TLC plate. The structure of the purified amide should be confirmed by spectroscopic methods (NMR, MS).

Reduction

The reduction of esters to primary alcohols is a common transformation, typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Predicted Reactivity: While both esters will be readily reduced by strong reducing agents, the methyl ester may react at a slightly faster rate due to less steric hindrance around the carbonyl group, facilitating the initial coordination of the hydride reagent.

Experimental Protocol: Reduction with LiAlH₄

G Ester Isoxazol-5-yl-acetic Acid Methyl or Ethyl Ester in THF Reaction Stir at 0°C to RT Ester->Reaction LiAlH4 LiAlH₄ in THF (0°C) LiAlH4->Reaction Quench Sequential addition of: 1. H₂O 2. 15% NaOH (aq) 3. H₂O Reaction->Quench Workup Filter through Celite® Concentrate Filtrate Quench->Workup Product 2-(Isoxazol-5-yl)ethanol Workup->Product

Caption: General workflow for the reduction of isoxazol-5-yl-acetic acid esters.

Step-by-Step Methodology:

  • To a stirred suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF at 0°C, add a solution of the isoxazol-5-yl-acetic acid ester (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture back to 0°C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography if necessary.

Self-Validation: TLC analysis will show the consumption of the starting ester and the formation of a more polar alcohol product. The identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Practical Applications and Strategic Selection

The choice between isoxazol-5-yl-acetic acid methyl ester and its ethyl counterpart is often a strategic one based on the specific goals of the synthesis.

  • For Rapid Derivatization and High Throughput Synthesis: The higher reactivity of the methyl ester makes it the preferred choice when rapid reaction times are desired, for example, in the generation of amide libraries for screening purposes.

  • For Processes Requiring Higher Temperatures: The ethyl ester , with its higher boiling point, may be more suitable for reactions that require prolonged heating at elevated temperatures, as it will be less prone to evaporation.

  • To Avoid Transesterification: When conducting reactions in an alcoholic solvent, it is prudent to match the ester to the solvent to avoid transesterification (e.g., use the methyl ester in methanol and the ethyl ester in ethanol).

Conclusion

In the absence of direct comparative experimental data for isoxazol-5-yl-acetic acid methyl and ethyl esters, a comprehensive analysis based on fundamental principles of organic chemistry provides a strong predictive framework for their relative reactivity. The methyl ester is anticipated to be the more reactive of the two in common nucleophilic acyl substitution reactions such as hydrolysis, aminolysis, and reduction. This enhanced reactivity is primarily attributed to the lower steric hindrance of the methyl group compared to the ethyl group.

The choice of which ester to employ in a synthetic sequence should be a deliberate one, taking into account the desired reaction rate, the nature of the nucleophile, the reaction conditions, and the overall synthetic strategy. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and optimize their synthetic endeavors in the exciting and ever-evolving field of medicinal chemistry.

References

  • Delfani, A. M., Kiyani, H., & Zamani, M. (2022). An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives. Current Organic Chemistry, 26(16), 1575–1584. [Link]

  • Kiyani, H., & Samimi, H. A. (2023). Efficient Synthesis of 4-Arylmethylene-3-methylisoxazol-5(4H)-one Derivatives Catalyzed by Malic Acid. Letters in Organic Chemistry, 20(2), 167–174.
  • Claisen, L. (1897). Ueber die Einführung von Säureradicalen in Ketone. Berichte der deutschen chemischen Gesellschaft, 30(2), 1480-1483.
  • Maddila, S., et al. (2022). A simple and efficacious preparation of isoxazole-5(4H)-one analogues via multicomponent, single-step condensation... The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • ChemTalk. (2021). Steric Hindrance. [Link]

  • Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • Chemistry LibreTexts. (2021). 8.4: Nucleophilic Acyl Substitution Reactions. [Link]

  • ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety? [Link]

Sources

Comparative

Comparing Isoxazol-5-yl-acetic acid methyl ester with oxazole analogs

Comparative Evaluation of Isoxazol-5-yl-acetic acid methyl ester and Oxazole Analogs in Medicinal Chemistry Executive Summary In the landscape of rational drug design, the strategic substitution of heterocyclic rings is...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Evaluation of Isoxazol-5-yl-acetic acid methyl ester and Oxazole Analogs in Medicinal Chemistry

Executive Summary

In the landscape of rational drug design, the strategic substitution of heterocyclic rings is a cornerstone of lead optimization. The comparison between Isoxazol-5-yl-acetic acid methyl ester and its 1,3-oxazole analog represents a classic bioisosteric replacement. While both are five-membered aromatic heterocycles containing nitrogen and oxygen, the relative positioning of these heteroatoms (1,2-adjacent in isoxazole vs. 1,3-separated in oxazole) fundamentally alters their electronic distribution, dipole moments, and metabolic vulnerabilities.

This guide provides an in-depth, objective comparison of these two scaffolds, detailing the causality behind their divergent physicochemical behaviors and providing self-validating experimental protocols for evaluating their performance in drug development workflows.

Physicochemical & Electronic Profiling

The structural shift from an oxazole to an isoxazole ring induces profound changes in the molecule's microenvironment. Because the highly electronegative oxygen and nitrogen atoms are adjacent in the isoxazole ring, the scaffold exhibits a significantly larger dipole moment (~3.0 D) compared to the oxazole ring (~1.7 D)[1].

This electronic disparity directly influences target engagement. As demonstrated in [2], the higher dipole moment of the isoxazole ring allows it to form stronger dipole-dipole interactions with the amide backbones of target proteins. Gas-phase calculations indicate that isoxazoles can achieve interaction energies of -2.95 kcal/mol with protein amides, outperforming the -2.74 kcal/mol observed for oxazoles[2]. Furthermore, the adjacent heteroatoms in isoxazole exert a strong inductive electron-withdrawing effect on the C5 position, making the attached methyl ester more electrophilic and altering its hydrolysis kinetics compared to the oxazole analog.

G Iso Isoxazol-5-yl-acetate (Dipole: 3.0 D) Target Target Protein Amide (Dipole: ~3.7 D) Iso->Target Strong Interaction (-2.95 kcal/mol) Oxa Oxazol-5-yl-acetate (Dipole: 1.7 D) Oxa->Target Weaker Interaction (-2.74 kcal/mol)

Caption: Dipole-dipole interaction mechanics between azole bioisosteres and protein targets.

Comparative Performance Data

To facilitate objective decision-making, the quantitative and qualitative differences between the two scaffolds are summarized below.

Table 1: Physicochemical & Electronic Properties

PropertyIsoxazol-5-yl-acetic acid methyl esterOxazol-5-yl-acetic acid methyl esterMechanistic Impact
Heteroatom Position 1,2-adjacent (N-O)1,3-separated (N-C-O)Dictates core electron distribution and ring stability[1].
Dipole Moment ~3.0 D~1.7 DIsoxazole forms stronger dipole-dipole interactions in polar binding pockets[2].
pKa (Conjugate Acid) ~ -3.0~ 0.8Isoxazole is significantly less basic, reducing hERG liability and lysosomal trapping[1].
Hydrogen Bonding N is a weak H-bond acceptorN is a stronger H-bond acceptorAlters binding kinetics and solvation energy in protic environments.

Table 2: Pharmacokinetic & Reactivity Parameters

ParameterIsoxazole ScaffoldOxazole ScaffoldCausality
Metabolic Stability Susceptible to reductive N-O cleavageSusceptible to ring epoxidationThe weaker N-O bond in isoxazole serves as a metabolic soft spot under specific reducing conditions[1].
Ester Hydrolysis Rate Faster (Electron-deficient C5)Slower (Less inductive pull at C5)The adjacent N-O in isoxazole increases the electrophilicity of the C5-ester carbonyl, accelerating nucleophilic attack.
Therapeutic Utility High prevalence in multitarget hybridsHigh prevalence in antibacterial agentsIsoxazoles are heavily utilized for targeting complex diseases[3].

Experimental Workflows: Self-Validating Systems

To empirically validate the differences between Isoxazol-5-yl-acetic acid methyl ester and its oxazole counterpart, researchers must employ rigorous, self-validating assays. The following protocols are designed to isolate specific variables while ensuring internal data integrity.

Protocol 1: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the azole scaffolds. Causality: Because isoxazoles and oxazoles degrade via different cytochrome P450 (CYP) pathways (reductive cleavage vs. epoxidation), this assay uses human liver microsomes (HLM) to quantify their relative metabolic liabilities.

Self-Validating Methodology:

  • Matrix Preparation: Prepare 1 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Integration (Validation Step): Spike parallel reactions with Verapamil (high-clearance control) and Warfarin (low-clearance control). This brackets the assay's dynamic range, ensuring the microsomes are active but not over-digesting.

  • Reaction Initiation: Add 1 µM of the test compound (Isoxazole or Oxazole ester). Initiate the reaction by adding 1 mM NADPH.

  • Minus-NADPH Control (Validation Step): Run a parallel sample without NADPH. Causality: This differentiates CYP-mediated metabolism from background chemical instability or non-CYP enzymatic degradation.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Precipitation: Immediately quench each aliquot into 150 µL of cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Quantify the remaining parent drug to calculate t1/2​ and CLint​ .

G N1 Compound Prep (Isoxazole vs Oxazole) N2 Microsomal Incubation (+ NADPH, 37°C) N1->N2 N3 Quench Reaction (Cold Acetonitrile) N2->N3 N4 Centrifugation (Protein Precipitation) N3->N4 N5 LC-MS/MS Analysis (Quantify Parent Drug) N4->N5 N6 Calculate t1/2 & Intrinsic Clearance N5->N6

Caption: Self-validating workflow for comparative microsomal stability analysis.

Protocol 2: Plasma Ester Hydrolysis Kinetics

Objective: Measure the conversion rate of the methyl ester prodrug to the active 5-acetic acid moiety. Causality: The electron-withdrawing nature of the adjacent N-O atoms in the isoxazole ring accelerates the nucleophilic attack on the ester carbonyl. This assay quantifies that kinetic difference.

Self-Validating Methodology:

  • Incubation: Incubate 5 µM of the methyl ester in pooled human plasma at 37°C.

  • Boiled Plasma Control (Validation Step): Run a parallel incubation in plasma that has been boiled for 10 minutes. Causality: Boiling denatures plasma esterases. If hydrolysis still occurs in this matrix, it is chemically driven; if it stops, it is purely enzymatic.

  • Sampling & Extraction: Take aliquots at 0, 15, 30, 60, and 120 minutes. Quench with cold methanol containing a deuterated internal standard.

  • Mass Balance Check (Validation Step): Using LC-MS/MS, simultaneously measure the disappearance of the methyl ester and the appearance of the acetic acid metabolite. Causality: This ensures mass balance, proving that the loss of the parent compound is entirely due to ester hydrolysis and not an alternative degradation pathway (e.g., ring opening).

References

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Institutes of Health (PMC). URL:[Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. National Institutes of Health (PMC). URL:[Link]

Sources

Validation

Mass spectrometry fragmentation patterns of Isoxazol-5-yl-acetic acid methyl ester

An In-Depth Guide to the Mass Spectrometry Fragmentation of Isoxazol-5-yl-acetic acid methyl ester: EI vs. ESI and Comparative Analysis Introduction: The Role of Fragmentation in Structural Elucidation In the landscape o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Isoxazol-5-yl-acetic acid methyl ester: EI vs. ESI and Comparative Analysis

Introduction: The Role of Fragmentation in Structural Elucidation

In the landscape of drug discovery and development, the unambiguous identification of novel chemical entities, metabolites, and impurities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing high-sensitivity detection and precise mass measurements. However, it is the fragmentation pattern—the unique fingerprint of a molecule's breakdown under energetic conditions—that allows for detailed structural elucidation. This guide provides a senior-level perspective on the expected fragmentation patterns of Isoxazol-5-yl-acetic acid methyl ester (MW: 141.04 g/mol ), a scaffold of interest in medicinal chemistry due to the prevalence of the isoxazole ring in various pharmacologically active agents.

We will dissect the fragmentation pathways under two common ionization techniques: high-energy Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and soft-ionization Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID), common in Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The discussion will extend to a comparative analysis with structural isomers and analogs to highlight how subtle molecular changes can yield diagnostic shifts in fragmentation, thereby reinforcing the principles of rational mass spectral interpretation.

Pillar 1: Predicted Fragmentation Pathways

The fragmentation of Isoxazol-5-yl-acetic acid methyl ester is dictated by the interplay between two key structural features: the labile methyl ester side chain and the heterocyclic isoxazole ring. The ionization method employed will fundamentally alter which of these features dominates the initial fragmentation cascade.

A. Electron Ionization (EI) Fragmentation: A High-Energy Approach

EI involves bombarding the analyte with high-energy electrons (~70 eV), leading to the formation of a high-energy molecular ion (M+•) that readily undergoes extensive and often complex fragmentation. The resulting spectrum is highly reproducible and ideal for library matching.

The primary fragmentation drivers in the EI spectrum of this molecule are predicted to be the cleavage of the weakest bonds and the elimination of stable neutral radicals.

  • Alpha-Cleavage: The most probable initial event is the cleavage of the C-C bond alpha to the carbonyl group, leading to the loss of the methoxycarbonyl radical (•COOCH3). This results in a resonance-stabilized isoxazol-5-ylmethyl cation.

  • Loss of Methoxy Radical: Another characteristic fragmentation of methyl esters is the cleavage of the O-CH3 bond, resulting in the loss of a methoxy radical (•OCH3) to form an acylium ion.

  • Isoxazole Ring Fragmentation: The isoxazole ring itself is prone to cleavage under high-energy EI conditions. A characteristic pathway for isoxazoles is the cleavage of the weak N-O bond, followed by rearrangements that can lead to the expulsion of stable small molecules like acetonitrile or ketene.

Caption: Predicted EI fragmentation pathway for Isoxazol-5-yl-acetic acid methyl ester.

B. Electrospray Ionization (ESI) with MS/MS: A Controlled Approach

ESI is a soft ionization technique that typically generates the protonated molecule, [M+H]+, with minimal in-source fragmentation. Structural information is then obtained by selecting this precursor ion and subjecting it to CID in a collision cell (MS/MS). This is a lower-energy process than EI, favoring pathways involving the loss of stable neutral molecules.

For Isoxazol-5-yl-acetic acid methyl ester, the proton will likely localize on the isoxazole nitrogen atom.

  • Neutral Loss of Methanol: The most facile and diagnostically significant fragmentation for the [M+H]+ ion is the neutral loss of methanol (CH3OH) from the ester group, forming a stable acylium ion. This is a common pathway for protonated methyl esters.

  • Neutral Loss of Ketene: Following the loss of methanol, the resulting ion can subsequently lose ketene (H2C=C=O) via a rearrangement process.

  • Isoxazole Ring Opening: At higher collision energies, the protonated isoxazole ring can undergo ring-opening. This pathway is often less favored than the side-chain fragmentations but can provide confirmatory evidence. The cleavage of the N-O bond is again a key step.

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule [M+H]+.

Pillar 2: Comparative Analysis – The Power of Context

A fragmentation pattern is most powerful when interpreted in the context of similar structures. Subtle changes in a molecule can lead to dramatic and predictable differences in the mass spectrum.

Comparison 1: Positional Isomerism (Isoxazol-3-yl vs. Isoxazol-5-yl)

Let's consider the hypothetical isomer, Isoxazol-3-yl-acetic acid methyl ester. While having the identical mass and formula, its fragmentation will differ due to the altered connectivity of the side chain to the ring.

FeatureIsoxazol-5-yl (Analyte)Isoxazol-3-yl (Isomer)Rationale for Difference
Parent Ion (m/z) 141 (EI), 142 (ESI)141 (EI), 142 (ESI)Identical mass.
Key EI Fragment m/z 82 ([M - •COOCH3]+)m/z 82 is expected to be less abundant or absent.Direct cleavage of the C-C bond at the 5-position is favorable. At the 3-position, this cleavage is less favored, and ring-opening pathways may dominate.
Key ESI Fragment m/z 110 ([M+H - CH3OH]+)m/z 110 ([M+H - CH3OH]+)This side-chain fragmentation is independent of ring position and should be observed for both isomers.
Diagnostic Ion Formation of m/z 41 (acetonitrile) from ring fragmentation is plausible.A fragment corresponding to benzonitrile radical cation might be more likely upon rearrangement.The atoms comprising the side chain relative to the N-O bond influence the rearrangement products.

This comparison demonstrates that while some fragments are common, the relative abundance of key fragments, particularly those involving cleavage at the ring-side chain interface, can differentiate isomers.

Comparison 2: Ester Homologs (Methyl vs. Ethyl Ester)

Comparing the methyl ester with its ethyl ester homolog (Isoxazol-5-yl-acetic acid ethyl ester, MW: 155.06 g/mol ) reveals predictable mass shifts.

IonizationFragmentation EventMethyl Ester (Analyte)Ethyl Ester (Homolog)Mass Shift (Da)
EIMolecular Ion (M+•)m/z 141m/z 155+14
EILoss of Alkoxy Radicalm/z 110 (-•OCH3)m/z 110 (-•OC2H5)0
ESIProtonated Molecule ([M+H]+)m/z 142m/z 156+14
ESINeutral Loss of Alcoholm/z 110 (-CH3OH)m/z 110 (-C2H5OH)0

The most striking observation here is that the major product ions resulting from the loss of the alkoxy group (EI) or the neutral alcohol (ESI) converge at the same m/z of 110 . This acylium ion is characteristic of the core "Isoxazol-5-yl-acetyl" structure and is independent of the esterifying alcohol. This is a powerful diagnostic tool for identifying related compounds in a homologous series.

Pillar 3: Experimental Protocol & Validation

To ensure the trustworthiness and reproducibility of the generated data, a well-defined and self-validating analytical protocol is essential.

Workflow: LC-MS/MS Analysis for ESI Fragmentation

This protocol is designed for a standard reverse-phase LC coupled to a tandem quadrupole or Q-TOF mass spectrometer.

Comparative

A Comparative Guide to the Quantitative Analysis of Isoxazol-5-yl-acetic Acid Methyl Ester by GC-MS

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Isoxazol-5-yl-acetic acid meth...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Isoxazol-5-yl-acetic acid methyl ester, a key building block in the synthesis of various pharmacologically active molecules, requires a robust analytical method for its quantification to ensure the quality, safety, and efficacy of the final drug product.[1][2] This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound, juxtaposed with alternative techniques, and is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8]

The Central Role of Isoxazole Moieties and the Need for Precise Quantification

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[1][2][9][10][11] The synthesis of these complex molecules often involves multiple steps, with intermediates like isoxazol-5-yl-acetic acid methyl ester.[12][13][14] Accurate quantification of such an intermediate is critical for several reasons:

  • Process Optimization: Understanding the yield and purity at each synthetic step allows for the optimization of reaction conditions, leading to more efficient and cost-effective manufacturing processes.

  • Impurity Profiling: Trace impurities can impact the safety and efficacy of the final API. A sensitive analytical method can detect and quantify these impurities.[15][16]

  • Quality Control: Ensuring the consistency and quality of each batch of the intermediate is a regulatory requirement and fundamental to Good Manufacturing Practices (GMP).[4][17]

  • Stability Studies: Determining the degradation of the compound over time under various storage conditions is essential for establishing appropriate shelf-life and storage recommendations.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Compounds

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[18] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like isoxazol-5-yl-acetic acid methyl ester.[16]

The primary advantage of GC-MS lies in its high specificity and sensitivity.[16][19] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then ionizes the separated components and fragments them in a reproducible manner, generating a unique mass spectrum for each compound that acts as a chemical "fingerprint," allowing for unambiguous identification.[18] For quantitative analysis, the intensity of a specific ion fragment (or the total ion current) is measured and correlated with the concentration of the analyte.

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of isoxazol-5-yl-acetic acid methyl ester by GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution InternalStd Internal Standard Spiking Dissolution->InternalStd Filtration Filtration (0.22 µm) InternalStd->Filtration Injection GC Injection Filtration->Injection Inject Sample Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Integration Peak Integration Detection->Integration Acquire Data Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: GC-MS quantitative analysis workflow.

Method Validation: Ensuring Trustworthiness and Reliability

A cornerstone of any quantitative analytical method is its validation, which demonstrates that the method is suitable for its intended purpose.[7][8][20] The validation of the GC-MS method for isoxazol-5-yl-acetic acid methyl ester should be performed in accordance with ICH Q2(R1) guidelines, which outline the necessary validation characteristics.[5][7]

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[16][21] This is typically demonstrated by analyzing a blank sample, a placebo (if in a formulated product), and a sample spiked with known impurities.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[15][19] This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[4] This is often assessed through recovery studies by spiking a known amount of the analyte into a blank matrix.[21]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4] This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[15]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[15][16][21]

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, other analytical techniques can also be employed for the quantitative analysis of isoxazol-5-yl-acetic acid methyl ester. The choice of method often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a widely used technique in the pharmaceutical industry. For a compound like isoxazol-5-yl-acetic acid methyl ester, which contains a chromophore (the isoxazole ring), UV detection is a viable option.

Advantages of HPLC-UV:

  • Wide Applicability: Suitable for a broad range of compounds, including those that are not volatile enough for GC.

  • Robustness: HPLC systems are generally robust and reliable for routine quality control applications.

  • Lower Cost: Compared to mass spectrometry detectors, UV detectors are less expensive to purchase and maintain.

Limitations of HPLC-UV:

  • Lower Specificity: Co-eluting impurities that also absorb at the analytical wavelength can interfere with the quantification of the target analyte.

  • Lower Sensitivity: Generally less sensitive than mass spectrometry, which may be a limitation for trace-level analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly useful for non-volatile and thermally labile compounds.

Advantages of LC-MS:

  • High Specificity and Sensitivity: Similar to GC-MS, LC-MS offers excellent specificity and sensitivity, allowing for the confident identification and quantification of the analyte, even in complex matrices.

  • Versatility: Applicable to a wider range of compounds than GC-MS, as it does not require the analyte to be volatile.

Limitations of LC-MS:

  • Matrix Effects: The ionization process in LC-MS can be susceptible to suppression or enhancement by co-eluting matrix components, which can affect the accuracy of quantification.

  • Higher Cost and Complexity: LC-MS systems are more expensive and complex to operate and maintain than HPLC-UV systems.

Performance Comparison

The following table provides a comparative summary of the expected performance characteristics of GC-MS, HPLC-UV, and LC-MS for the quantitative analysis of isoxazol-5-yl-acetic acid methyl ester. The values presented are typical and may vary depending on the specific instrumentation and method parameters.

Performance ParameterGC-MSHPLC-UVLC-MS
Specificity ExcellentGoodExcellent
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (Recovery) 98-102%97-103%98-102%
Precision (RSD) < 2%< 3%< 2%
LOD Low ng/mLHigh ng/mLLow pg/mL
LOQ Mid ng/mLLow µg/mLHigh pg/mL
Robustness GoodExcellentGood

Detailed Experimental Protocol for GC-MS Analysis

This section provides a detailed, step-by-step protocol for the quantitative analysis of isoxazol-5-yl-acetic acid methyl ester using GC-MS.

1. Materials and Reagents

  • Isoxazol-5-yl-acetic acid methyl ester reference standard (purity > 99%)

  • Internal standard (e.g., a structurally similar compound with a different mass spectrum, such as a deuterated analog or another stable ester)

  • High-purity solvent (e.g., ethyl acetate or dichloromethane, GC grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Capillary column suitable for the analysis of polar compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).

3. Preparation of Standard and Sample Solutions

  • Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by accurately diluting a stock solution of the isoxazol-5-yl-acetic acid methyl ester reference standard with the solvent. Spike each calibration standard with a fixed amount of the internal standard stock solution. A typical concentration range might be 1-100 µg/mL.

  • Sample Preparation: Accurately weigh a known amount of the sample containing isoxazol-5-yl-acetic acid methyl ester and dissolve it in a known volume of solvent. Spike the sample solution with the same fixed amount of the internal standard as the calibration standards.

4. GC-MS Operating Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on the concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor at least three characteristic ions for the analyte and the internal standard.

5. Data Analysis

  • Integrate the peak areas of the selected ions for both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve and determine the equation of the line and the correlation coefficient (R²).

  • Calculate the concentration of isoxazol-5-yl-acetic acid methyl ester in the sample using the calibration curve.

Validation_Logic cluster_params Validation Parameters cluster_outcome Method Suitability Specificity Specificity FitForPurpose Fit for Intended Purpose Specificity->FitForPurpose Linearity Linearity Linearity->FitForPurpose Accuracy Accuracy Accuracy->FitForPurpose Precision Precision Precision->FitForPurpose LOD_LOQ LOD/LOQ LOD_LOQ->FitForPurpose Robustness Robustness Robustness->FitForPurpose

Caption: Logical relationship of validation parameters.

Conclusion

The quantitative analysis of isoxazol-5-yl-acetic acid methyl ester is a critical aspect of pharmaceutical development and quality control. GC-MS stands out as a highly specific, sensitive, and reliable method for this purpose.[16][19][22] While alternative techniques like HPLC-UV and LC-MS have their own merits, the choice of the most appropriate method should be based on a thorough evaluation of the specific analytical needs and regulatory requirements. A properly validated GC-MS method, as outlined in this guide, provides a robust and trustworthy system for ensuring the quality and consistency of this important pharmaceutical intermediate.[15][21] The principles of method validation are not merely a regulatory hurdle but a scientific necessity to ensure that the data generated is accurate, reliable, and ultimately contributes to the safety and efficacy of the final drug product.[3][4][6]

References

  • U.S. Food and Drug Administration. (n.d.). Guidance on Analytical Method Validation. FDA. Retrieved from [Link]

  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • International Journal of Trends in Emerging Research and Development. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Research Trends Journal. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Retrieved from [Link]

  • CASSS. (2023, January 25). FDA/CDER Perspectives on analytical procedure development and validation. CASSS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. ResolveMass Laboratories Inc. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]

  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Impact Factor. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. NCBI. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020, October 1). Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance. IJPSR. Retrieved from [Link]

  • MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Retrieved from [Link]

  • European Journal of Clinical and Experimental Medicine. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. EJCM. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1970). Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates. Canadian Science Publishing. Retrieved from [Link]

  • Repozytorium UR. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. Retrieved from [Link]

  • PubMed. (n.d.). (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester Inhibits Epithelial-to-Mesenchymal Transition Through TGF-β/Smad4 Axis in Nasopharyngeal Carcinoma. PubMed. Retrieved from [Link]

  • Beilstein Journals. (2017, April 6). Isoxazole derivatives as new nitric oxide elicitors in plants. Beilstein Journals. Retrieved from [Link]

  • ResearchGate. (2020, May 10). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Retrieved from [Link]

  • MDPI. (2024, October 12). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biol. Mol. Chem. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Shimadzu. Retrieved from [Link]

  • J-STAGE. (n.d.). Application of large volume injection GC method for analysis of pesticides in golf course. J-STAGE. Retrieved from [Link]

  • Okayama Prefectural Institute for Environmental Science and Public Health. (n.d.). Analysis of trace hazardous chemicals in the environment. Okayama Prefectural Institute for Environmental Science and Public Health. Retrieved from [Link]

  • Japan Customs. (n.d.). Qualitative and quantitative analysis of organic acid by GC-MS with Chloroformate Derivatization. Japan Customs. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. ResearchGate. Retrieved from [Link]

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Validation

Spectroscopic Comparison of Isoxazole-5-acetic Acid and Methyl Isoxazole-5-acetate: An Analytical Guide

Executive Summary & Structural Rationale Isoxazole derivatives are highly valued in medicinal chemistry, frequently serving as bioisosteres for carboxylic acids and amides to improve pharmacokinetic profiles[1]. The isox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Isoxazole derivatives are highly valued in medicinal chemistry, frequently serving as bioisosteres for carboxylic acids and amides to improve pharmacokinetic profiles[1]. The isoxazole-5-acetic acid moiety is a critical structural pharmacophore found in several active pharmaceutical ingredients (APIs), including the non-steroidal anti-inflammatory drug (NSAID) Mofezolac[2][3].

During drug development and synthetic scale-up, the esterification of isoxazole-5-acetic acid to its methyl ester (methyl isoxazole-5-acetate) is a ubiquitous transformation—often used as a protecting group strategy or a prodrug modification. Distinguishing between the free acid and the ester requires precise spectroscopic validation.

The spectroscopic differences between these two molecules are governed by two primary physical phenomena:

  • Hydrogen Bonding: The free carboxylic acid forms strong intermolecular hydrogen-bonded dimers in the solid state and in concentrated solutions. This weakens the carbonyl (C=O) double bond character, lowering its vibrational frequency. The ester, lacking a hydrogen bond donor, exists as a monomer with a stronger C=O bond.

  • Inductive Deshielding: The strongly electronegative oxygen and nitrogen atoms of the isoxazole ring exert a powerful electron-withdrawing inductive effect[4][5]. This deshields the adjacent C5-methylene protons, pushing them further downfield than typical aliphatic methylenes, an effect that is subtly modulated by the adjacent carbonyl group[6][7].

Comparative Spectroscopic Data

To facilitate rapid analytical cross-referencing, the expected quantitative spectral data for both compounds are summarized below.

Table 1: Nuclear Magnetic Resonance (NMR) Chemical Shifts

Note: Data represents typical values at 400 MHz. Solvent choice is critical; the acid is often run in DMSO-d₆ due to poor solubility and dimer-induced line broadening in CDCl₃, whereas the ester is highly soluble in CDCl₃.

Structural FeatureIsoxazole-5-acetic acid (¹H / ¹³C ppm)Methyl isoxazole-5-acetate (¹H / ¹³C ppm)Diagnostic Difference
Isoxazole H-3 / C-3 ~8.40 (d) / ~150.5~8.42 (d) / ~150.8Negligible
Isoxazole H-4 / C-4 ~6.35 (d) / ~105.2~6.38 (d) / ~105.5Negligible
C5-Methylene (-CH₂-) ~3.95 (s) / ~32.0~3.88 (s) / ~31.5Slight upfield shift in ester
Carbonyl (C=O) N/A / ~171.5N/A / ~169.8Acid ¹³C is slightly downfield
Carboxylic Acid (-COOH) ~12.50 (br s) / N/AAbsent Primary ¹H Diagnostic
Methyl Ester (-OCH₃) Absent ~3.75 (s) / ~52.5 Primary ¹H/¹³C Diagnostic
Table 2: Fourier-Transform Infrared (FTIR) Vibrational Frequencies

Note: Data assumes Attenuated Total Reflectance (ATR) or KBr pellet solid-state acquisition.

Vibrational ModeIsoxazole-5-acetic acid (cm⁻¹)Methyl isoxazole-5-acetate (cm⁻¹)Causality / Mechanism
O-H Stretch 2500 – 3300 (Very Broad)AbsentAcid forms hydrogen-bonded dimers.
C=O Stretch ~1715 (Strong)~1740 (Strong)Ester lacks H-bonding, increasing C=O bond order.
C=N / C=C (Ring) ~1600, ~1450 (Medium)~1600, ~1450 (Medium)Ring vibrations remain largely unaffected.
C-O Stretch ~1250 (Medium)~1200, ~1170 (Strong)Ester C-O-C asymmetric/symmetric stretching.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed to be self-validating, ensuring that environmental artifacts (like trace water) do not yield false positives.

Protocol A: Quantitative ¹H NMR for Esterification Conversion

Objective: Confirm the complete conversion of the acid to the methyl ester without interference from solvent exchange.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ (for the ester) or anhydrous DMSO-d₆ (for the acid).

    • Causality: Anhydrous solvents are mandatory. Trace water in DMSO-d₆ will exchange with the -COOH proton, causing the ~12.5 ppm peak to broaden into the baseline or merge with the water peak at ~3.3 ppm, leading to a false negative for the acid.

  • Internal Standard Addition: Add 0.05% v/v Tetramethylsilane (TMS). This self-validates the chemical shift axis (set to 0.00 ppm), ensuring the subtle shift of the methylene protons (~3.95 vs ~3.88 ppm) is accurately measured.

  • Acquisition: Run a standard 1D ¹H sequence (e.g., zg30 on Bruker systems) with 16 scans and a relaxation delay (D1) of at least 2 seconds to ensure complete relaxation of the methylene protons for accurate integration.

  • Validation Check: Integrate the isoxazole H-3 peak (~8.4 ppm) to 1.00. The methylene peak (~3.9 ppm) must integrate to exactly 2.00. If the sample is the ester, the new -OCH₃ peak (~3.75 ppm) must integrate to exactly 3.00.

Protocol B: ATR-FTIR Functional Group Verification

Objective: Rapid, orthogonal confirmation of the functional group utilizing solid-state vibrational mechanics.

  • Background Calibration (Crucial): Clean the diamond ATR crystal with isopropanol and allow it to dry completely. Run a background scan (32 scans, 4 cm⁻¹ resolution).

    • Causality: The background scan subtracts atmospheric water vapor. If skipped, ambient humidity will manifest as a broad signal around 3300 cm⁻¹, which can be disastrously misidentified as the carboxylic acid O-H stretch.

  • Sample Application: Place 2-3 mg of the solid sample directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Acquisition & Logic: Scan the sample.

    • If a sharp peak appears at 1740 cm⁻¹ with a flat baseline above 3000 cm⁻¹, the sample is the ester .

    • If a peak appears at 1715 cm⁻¹ accompanied by a massive, broad "mountain" from 2500–3300 cm⁻¹, the sample is the acid .

Analytical Workflows & Logic Trees

The following diagrams map the logical progression for validating the synthesis and distinguishing the compounds.

Workflow A Isoxazole-5-acetic Acid (Starting Material) B Esterification (MeOH, H+) A->B C In-Process Control (FTIR Analysis) B->C D Loss of Broad O-H Shift of C=O to ~1740 cm⁻¹ C->D E Final Validation (1H NMR Analysis) D->E F Appearance of -OCH3 (~3.75 ppm) Loss of -COOH (~12 ppm) E->F

Caption: Workflow for spectroscopic validation of Isoxazole-5-acetic acid esterification.

LogicTree Start Unknown Sample (Acid or Ester?) IR FTIR Start->IR NMR 1H NMR Start->NMR Acid_IR Broad O-H C=O @ 1715 cm⁻¹ IR->Acid_IR If Acid Ester_IR No O-H C=O @ 1740 cm⁻¹ IR->Ester_IR If Ester Acid_NMR COOH ~12 ppm No OCH3 NMR->Acid_NMR If Acid Ester_NMR OCH3 ~3.75 ppm No COOH NMR->Ester_NMR If Ester

Caption: Spectroscopic logic tree for distinguishing the acid from its methyl ester.

References

  • Title: Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Synthesis and biological evaluation of triazole and isoxazole tagged Benzothiazole/Benzoxazole derivatives as potent cytotoxic agents Source: RSC Advances URL: [Link]

  • Title: Mofezolac Compound Summary (CID 4237) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

Comparative

Comprehensive Guide to Validating Biological Assays Using Isoxazol-5-yl-Acetic Acid Methyl Ester Precursors

As a Senior Application Scientist, selecting the correct heterocyclic building block is the foundational step in designing robust biological assays. The isoxazol-5-yl-acetic acid methyl ester is a privileged precursor wi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct heterocyclic building block is the foundational step in designing robust biological assays. The isoxazol-5-yl-acetic acid methyl ester is a privileged precursor widely utilized in fragment-based drug discovery, particularly for synthesizing Cyclooxygenase (COX) inhibitors and Bromodomain and Extra-Terminal (BET) domain inhibitors.

This guide objectively compares the performance of isoxazol-5-yl derivatives against alternative scaffolds, details the mechanistic rationale behind their efficacy, and provides self-validating experimental workflows to ensure absolute data integrity in your assays.

Strategic Rationale: Why the Isoxazol-5-yl Regioisomer?

The isoxazole ring is an aromatic system characterized by a weak nitrogen-oxygen bond, which provides unique electronic properties and hydrogen-bonding capabilities 1. When validating biological targets, the 5-yl regioisomer is often preferred over the 3-yl isomer or pyrazole alternatives for two primary reasons:

  • Optimal Vector Trajectory : In COX-1/COX-2 active sites, the isoxazol-5-yl orientation projects the acetic acid moiety perfectly toward the Arg120 residue, enabling critical salt-bridge formation that drives high-affinity binding (e.g., mofezolac analogs) 2.

  • Synthetic Tractability : The methyl ester protects the carboxylic acid during upstream cross-coupling reactions. It can be chemoselectively hydrolyzed under mild conditions without triggering the base-catalyzed ring cleavage (Boulton-Katritzky rearrangement) that plagues other oxazole/isoxazole derivatives 1.

Mechanism Isoxazole Isoxazole-5-yl Moiety Hbond Hydrogen Bond Network (N-O Heteroatoms) Isoxazole->Hbond Target Target Protein Pocket (BRD4 Asn140 / COX Arg120) Hbond->Target Displacement Competitive Displacement Target->Displacement

Fig 1: Mechanistic pathway of isoxazole-5-yl derivatives engaging target protein pockets.

Comparative Performance Analysis

To justify the selection of the isoxazol-5-yl-acetic acid methyl ester precursor, we must benchmark the biological performance of its derived compounds against structural alternatives. The data below synthesizes benchmark in vitro assays evaluating these pharmacophores.

Pharmacophore PrecursorTarget Affinity (COX-2 IC₅₀)Target Affinity (BRD4 IC₅₀)Metabolic Stability (HLM t₁/₂)*Structural Liability
Isoxazol-5-yl-acetic acid methyl ester 0.19 µM 45 nM >60 min Low (Stable at physiological pH)
Pyrazol-5-yl-acetic acid methyl ester1.45 µM120 nM45 minModerate (Kinase cross-reactivity)
Isoxazol-3-yl-acetic acid methyl ester0.95 µM>1000 nM30 minHigh (Steric clash in binding pocket)

*Note: While isoxazole derivatives show excellent baseline stability, specific substitution patterns (e.g., 4-amino-5-methyl isoxazoles) can undergo bioactivation to reactive quinone species in human liver microsomes (HLM). Monitoring this via glutathione adduction is a critical validation step 3.

Self-Validating Experimental Workflows

A biological assay is only as reliable as the chemical integrity of the compounds tested. The following workflows establish a self-validating pipeline from precursor deprotection to in vitro target validation.

Workflow A Isoxazol-5-yl Methyl Ester B Saponification (LiOH, THF/H2O) A->B C Amide Coupling (Target Synthesis) B->C D Primary Assay (TR-FRET / COX) C->D E Orthogonal Validation D->E

Fig 2: End-to-end workflow from isoxazole precursor to biological assay validation.

Protocol A: Chemoselective Precursor Activation (Hydrolysis)

Objective: Convert the stable methyl ester precursor into the assay-ready free carboxylic acid without degrading the heterocycle.

  • Solvent Preparation : Prepare a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and deionized H₂O.

  • Reagent Addition : Dissolve the isoxazol-5-yl-acetic acid methyl ester (1.0 eq) in the solvent mixture and cool to 0°C using an ice bath.

  • Hydrolysis : Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.2 eq) dropwise. Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1.5 hours.

  • Quenching & Extraction : Quench the reaction with 1M HCl to pH 3-4. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Expertise & Causality : The isoxazole ring possesses a weak nitrogen-oxygen bond susceptible to base-catalyzed ring cleavage under harsh or reducing conditions 1. By utilizing mild LiOH in a mixed aqueous-organic solvent at low temperatures, we achieve quantitative ester hydrolysis while preventing the formation of cyanoenolate byproducts. Self-Validation System : Perform LC-MS analysis of the crude product. The complete disappearance of the parent mass[M+H]⁺ and the appearance of the free acid mass [M-H]⁻ in negative ion mode validates the reaction's success.

Protocol B: In Vitro COX-2 Enzyme Inhibition Assay

Objective: Validate the biological efficacy of the synthesized isoxazole-5-yl derivative against the COX-2 enzyme.

  • Buffer Preparation : Prepare assay buffer consisting of 100 mM Tris-HCl (pH 8.0), 1 µM hematin, and 2 mM phenol.

  • Enzyme Incubation : Add 10 µL of recombinant human COX-2 enzyme to a 96-well plate. Add 10 µL of the isoxazole test compound (serially diluted in DMSO, final DMSO concentration <1%). Incubate at 37°C for 15 minutes.

  • Substrate Addition : Initiate the reaction by adding 10 µL of arachidonic acid (final concentration 10 µM). Incubate for exactly 2 minutes at 37°C.

  • Detection : Quench the reaction with 1M HCl and add the enzyme immunoassay (EIA) detection reagent to quantify Prostaglandin E2 (PGE2) production.

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Expertise & Causality : Hematin is an obligate cofactor for the peroxidase activity of COX enzymes, while phenol acts as a reducing co-substrate to facilitate the electron transfer necessary for the catalytic cycle. Omitting these components stalls the enzyme, leading to false-positive inhibition profiles. Furthermore, the 15-minute pre-incubation allows for time-dependent, slow-binding inhibition—a hallmark of highly potent isoxazole-based COX inhibitors . Self-Validation System : Every assay plate must include Celecoxib as a positive control and a DMSO-only vehicle as a negative control. Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. A Z'-factor ≥ 0.6 validates the assay's dynamic range and confirms that the observed IC₅₀ values are statistically robust.

References

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents Source: International Journal of Research and Review (ijrrjournal.com) URL:[Link]

  • Interactions of 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetic acid (mofezolac) with COX-1 binding site residues Source: ResearchGate URL:[Link]

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors Source: PubMed Central (nih.gov) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Isoxazol-5-yl-acetic Acid Methyl Ester: Comprehensive Disposal &amp; Safety Protocol

As a Senior Application Scientist, I recognize that laboratory safety extends far beyond regulatory compliance—it is the foundation of reproducible science and operational excellence. Isoxazol-5-yl-acetic acid methyl est...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that laboratory safety extends far beyond regulatory compliance—it is the foundation of reproducible science and operational excellence. Isoxazol-5-yl-acetic acid methyl ester is a valuable heterocyclic building block in drug development, but its structural properties demand rigorous handling and disposal protocols.

This guide provides a self-validating, step-by-step operational plan for the proper disposal of Isoxazol-5-yl-acetic acid methyl ester, focusing on the causality behind each safety measure to empower your team with field-proven insights.

Hazard Assessment & Waste Classification Logic

Before disposing of any chemical, we must understand its intrinsic reactivity. Isoxazol-5-yl-acetic acid methyl ester contains both an isoxazole ring and a methyl ester functional group.

  • Chemical Stability: The ester group is susceptible to exothermic hydrolysis when exposed to strong acids or bases[1].

  • Flammability & Toxicity: Like many organic esters and isoxazole derivatives, it is a combustible liquid and a recognized skin/eye irritant[2],[1].

  • Regulatory Classification: Under the EPA's Resource Conservation and Recovery Act (RCRA), this compound is typically an unlisted hazardous waste[3]. However, if it is mixed with highly flammable solvents (flash point < 60°C), the entire waste stream inherits the D001 (Ignitable) characteristic code[3],[4].

The Core Rule: Never dispose of this compound down the drain or in standard municipal trash. It must be segregated into dedicated hazardous waste streams managed by your Environmental Health and Safety (EHS) department[5].

Quantitative Data & Compatibility Tables

To ensure safe accumulation, waste must be segregated based on chemical compatibility. Summarized below are the critical hazard profiles and segregation rules.

Table 1: Chemical & Hazard Profile
Property / HazardOperational ImplicationMechanistic Causality
Chemical Class Heterocyclic Organic EsterSusceptible to hydrolysis; avoid mixing with strong acids/bases to prevent gas evolution and pressurization[1].
Flammability Combustible LiquidKeep away from ignition sources; store in grounded, ventilated flammable cabinets[2].
Toxicity Skin/Eye IrritantRequires standard PPE (nitrile gloves, safety goggles, certified fume hood) to prevent mucosal damage[2].
EPA RCRA Code Unlisted (Potentially D001)Must be evaluated for ignitability (D001) prior to disposal to ensure legal compliance[3].
Table 2: Waste Segregation Compatibility
Waste StreamCompatible Solvents/ChemicalsIncompatible Materials (DO NOT MIX)
Non-Halogenated Organic Methanol, Ethanol, Ethyl Acetate, HexanesNitric acid, Peroxides, Permanganates[5]
Halogenated Organic Dichloromethane, ChloroformAlkali metals, strong bases[5]
Solid Hazardous Waste Silica gel, contaminated PPE, glass vialsFree-flowing liquids, reactive metals[4]

Step-by-Step Disposal Methodologies

The following protocols provide actionable, self-validating workflows for handling different states of Isoxazol-5-yl-acetic acid methyl ester waste.

Protocol A: Liquid Waste Accumulation
  • Verify Compatibility: Ensure the receiving waste carboy contains no strong oxidizers (e.g., nitric acid, peroxides).

    • Causality: Mixing organic esters with oxidizers can cause rapid exothermic oxidation, leading to container pressurization or explosion[5].

  • Determine Halogen Content: Identify the solvent matrix of your reaction mixture.

    • Causality: Halogenated wastes (e.g., dichloromethane) require specialized high-temperature incineration to prevent the formation of toxic dioxins. Mixing non-halogenated ester waste into a halogenated stream unnecessarily increases institutional disposal costs and environmental burden[5].

  • Transfer: Use a grounded, spark-proof funnel inside a certified fume hood to transfer the liquid.

    • Causality: Grounding prevents static electricity buildup, which could ignite the combustible vapors of the ester or its carrier solvent[1].

  • Labeling: Attach a hazardous waste tag immediately. List "Isoxazol-5-yl-acetic acid methyl ester" and all associated solvents. Do not use abbreviations.

    • Causality: Unlabeled "mystery" chemicals violate EPA RCRA regulations and pose severe risks to downstream waste handlers[3],[4].

  • Storage: Store the carboy in secondary containment away from heat sources until EHS pickup.

Protocol B: Solid Waste Handling
  • Collection: Place contaminated consumables (pipette tips, gloves, TLC plates) into a designated solid hazardous waste bin lined with a chemically compatible bag.

  • Silica Gel Management: For column chromatography waste containing residual ester, allow the carrier solvent to evaporate completely inside the fume hood before sealing the container.

  • Labeling: Tag the container strictly as "Solid Hazardous Waste - Contaminated with Organic Ester"[4].

Protocol C: Emergency Spill Response (Small Scale < 1L)
  • PPE: Immediately don fresh nitrile gloves, safety goggles, and a lab coat[2].

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

    • Causality: Do not use combustible materials like paper towels. If the ester is dissolved in a highly flammable solvent, the high surface area of a paper towel creates a severe fire hazard[1].

  • Cleanup: Sweep the absorbed mixture using a non-sparking tool and place it into a solid hazardous waste container[5].

  • Decontamination: Wash the affected surface with a mild detergent and water, collecting the rinsate if heavily contaminated.

  • Reporting: Notify your EHS department immediately to arrange for emergency pickup[4].

Disposal Workflow Visualization

The following decision tree illustrates the logical segregation pathway for waste containing Isoxazol-5-yl-acetic acid methyl ester.

WasteDisposal Start Waste Generation: Isoxazol-5-yl-acetic acid methyl ester IsSolid Physical State of Waste? Start->IsSolid SolidWaste Solid Waste (Silica, PPE, Vials) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Reaction Mixtures, Solvents) IsSolid->LiquidWaste Liquid EHS EHS / Hazardous Waste Pickup SolidWaste->EHS HalogenCheck Mixed with Halogenated Solvents? (e.g., DCM) LiquidWaste->HalogenCheck Halogenated Halogenated Organic Waste Stream HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream HalogenCheck->NonHalogenated No Halogenated->EHS NonHalogenated->EHS

Decision tree for the proper segregation of Isoxazol-5-yl-acetic acid methyl ester waste.

References

  • Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste[3] Source: Electronic Code of Federal Regulations (eCFR), U.S. Environmental Protection Agency URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards[5] Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

  • Title: Steps in Complying with Regulations for Hazardous Waste[4] Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

Personal protective equipment for handling Isoxazol-5-yl-acetic acid methyl ester

Standard Operating Procedure: Handling, PPE, and Disposal of Isoxazol-5-yl-acetic acid methyl ester As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, PPE, and Disposal of Isoxazol-5-yl-acetic acid methyl ester

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a mechanistic system of risk mitigation. Isoxazol-5-yl-acetic acid methyl ester is a critical heterocyclic building block used extensively in drug discovery and medicinal chemistry[1]. However, its chemical structure—combining a biologically active isoxazole ring with a volatile methyl ester moiety—presents specific occupational hazards. The ester group enhances the molecule's lipophilicity, potentially acting as a permeation enhancer that can cross the stratum corneum, while the isoxazole core is a known irritant to mucosal membranes[2].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Quantitative Safety Parameters

To establish a baseline for safe operations, all environmental and physical parameters must be strictly controlled before any chemical handling begins.

ParameterOperational ThresholdMechanistic Rationale
Fume Hood Face Velocity 100 – 120 fpm (feet per minute)Ensures capture of volatile methyl ester vapors, preventing respiratory exposure and mitigating flammability risks[2].
Glove Material Nitrile (Minimum 4 mil thickness)Nitrile provides superior chemical resistance against organic esters compared to latex, which degrades and swells rapidly upon ester contact.
Storage Temperature 2°C to 8°C (Refrigerated)Minimizes vapor pressure and prevents thermal degradation or hydrolysis of the ester linkage[1].
Spill Absorbent Inert siliceous granules or vermiculitePrevents exothermic reactions that can occur if reactive organic esters are absorbed using combustible materials like sawdust[3].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE serves as a targeted barrier against a specific mechanism of exposure.

  • Ocular Protection: Chemical splash goggles (ANSI Z87.1 certified).

    • Causality: Isoxazole derivatives can cause severe eye irritation (H319)[3]. Standard safety glasses with side shields are insufficient because volatile ester vapors can bypass the shields and interact with the aqueous environment of the cornea.

  • Dermal Protection (Hands): Double-gloving with nitrile gloves.

    • Causality: The methyl ester moiety acts as an organic solvent. If the outer glove is compromised by a splash, the inner glove provides a secondary barrier, allowing the operator time to safely halt the operation and change gloves.

  • Dermal Protection (Body): Flame-resistant (FR) laboratory coat with knit cuffs, fully buttoned.

    • Causality: Methyl esters are inherently flammable[2]. An FR coat prevents ignition in the event of a static discharge or proximity to a heat source.

  • Respiratory Protection: Handling must be restricted to a certified chemical fume hood. If a hood is unavailable, a half-face elastomeric respirator with organic vapor (OV) cartridges is mandatory to scrub volatile ester fumes[4].

Step-by-Step Handling Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is successfully cleared.

Phase 1: Pre-Operational Readiness

  • Environment Verification: Activate the chemical fume hood and clear all unnecessary clutter to ensure unobstructed laminar airflow.

    • Validation Checkpoint: Tape a 1-inch strip of a Kimwipe to the bottom of the sash. The tissue must pull steadily inward, physically validating negative pressure before opening any chemical containers.

  • PPE Donning: Put on the FR lab coat, chemical splash goggles, and double nitrile gloves.

    • Validation Checkpoint: Perform an air-inflation test on the outer gloves by trapping air and squeezing to check for microscopic pinhole leaks before putting them on.

Phase 2: Dispensing and Transfer

  • Thermal Equilibration: Remove the Isoxazol-5-yl-acetic acid methyl ester from the 2-8°C refrigerator. Allow the sealed container to equilibrate to room temperature inside the fume hood for 15 minutes.

    • Causality: Opening a cold container introduces ambient moisture, which can hydrolyze the methyl ester into its corresponding acetic acid and methanol, degrading sample integrity and generating pressure.

  • Weighing: Use an anti-static weighing boat and non-sparking spatulas[4]. Static discharge can ignite concentrated ester vapors.

    • Validation Checkpoint: Pass an anti-static gun (Zerostat) over the weighing boat prior to dispensing to neutralize static charge.

  • Transfer: Cap the source bottle immediately after dispensing. Transfer the weighed compound to the reaction vessel and seal it before removing it from the fume hood.

Phase 3: Decontamination and Disposal Plan

  • Routine Decontamination: Wipe down the balance and fume hood surface with a solvent that effectively solubilizes the ester (e.g., isopropanol or ethanol), followed by a damp water wipe.

  • Waste Segregation: Dispose of all contaminated consumables (gloves, Kimwipes, weigh boats) in a designated solid hazardous waste container.

  • Liquid Waste Disposal: Any liquid solutions containing Isoxazol-5-yl-acetic acid methyl ester must be collected in a clearly labeled "Halogen-Free Organic Waste" carboy. Do not mix with aqueous acidic waste, as this can catalyze unwanted hydrolysis.

    • Validation Checkpoint: Verify the waste carboy is stored in secondary containment and the cap is vented to prevent pressure buildup from volatile vapors.

Emergency Spill Response Protocol

In the event of a spill, execute the following steps immediately to mitigate exposure:

  • Isolate: Alert personnel and evacuate the immediate vicinity. Extinguish all nearby ignition sources immediately[2].

  • Contain: Surround the spill with inert absorbent material (vermiculite or dry sand) to prevent spreading[3].

  • Neutralize & Collect: Sweep the absorbed mixture using a non-sparking brush and dustpan. Place the material into a hazardous waste bag, seal tightly, and label as "Flammable Solid Waste - Isoxazole Ester".

  • Ventilate: Leave the fume hood running at maximum capacity to clear residual vapors before resuming work.

Visual Workflow

G A 1. Risk Assessment & SDS Review B 2. Don PPE (Nitrile, Goggles, Lab Coat) A->B C 3. Fume Hood Transfer (Face Velocity >100 fpm) B->C D 4. Dispensing & Handling C->D E Spill Detected? D->E F 5a. Emergency Spill Response (Absorbent & Ventilation) E->F Yes G 5b. Routine Decontamination E->G No H 6. Halogen-Free Organic Waste Disposal F->H G->H

Workflow for the safe handling and disposal of Isoxazol-5-yl-acetic acid methyl ester.

References

  • "Cas 19668-85-0,3-METHYL-5-ISOXAZOLEACETIC ACID 98 | lookchem", lookchem.com,
  • "Methyl acetate SDS, 79-20-9 Safety D
  • "SAFETY DATA SHEET - Fisher Scientific", fishersci.com,
  • "3-hydroxy-isoxazole - Safety Data Sheet - ChemicalBook", chemicalbook.com,

Sources

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